molecular formula C7H6N2O4S B1296191 2-[(3-Nitro-2-pyridyl)thio]acetic acid CAS No. 18504-80-8

2-[(3-Nitro-2-pyridyl)thio]acetic acid

Cat. No.: B1296191
CAS No.: 18504-80-8
M. Wt: 214.2 g/mol
InChI Key: WBPUHBNGHSAAGT-UHFFFAOYSA-N
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Description

2-[(3-Nitro-2-pyridyl)thio]acetic acid is a useful research compound. Its molecular formula is C7H6N2O4S and its molecular weight is 214.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(3-Nitro-2-pyridyl)thio]acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101844. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(3-Nitro-2-pyridyl)thio]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Nitro-2-pyridyl)thio]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-nitropyridin-2-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4S/c10-6(11)4-14-7-5(9(12)13)2-1-3-8-7/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPUHBNGHSAAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10295425
Record name NSC101844
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18504-80-8
Record name NSC101844
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101844
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC101844
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10295425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Npys (3-nitro-2-pyridinesulfenyl) Directive: A Guide to Site-Specific Disulfide Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-nitro-2-pyridinesulfenyl (Npys) group represents a pivotal tool in the chemical biology arsenal, specifically engineered for directed disulfide bond formation .[1] Unlike standard oxidative folding, which relies on thermodynamic equilibrium and often yields random mixtures of isomers (homodimers vs. heterodimers), Npys chemistry is kinetically controlled . It functions as a "thiol-activating" protecting group that directs the formation of unsymmetrical disulfides with near-quantitative efficiency.

This guide details the mechanistic underpinnings, stability profiles, and validated protocols for utilizing Npys in peptide synthesis and antibody-drug conjugate (ADC) development.

Part 1: The Chemical Architecture of Npys

Structural Logic

The Npys group consists of a pyridine ring substituted with a nitro group at the 3-position and a sulfenyl group at the 2-position.[1][2][3][4] Its utility stems from the electronic interplay between these substituents:

  • The Sulfenyl Center (Electrophile): The sulfur atom is activated, making it highly susceptible to nucleophilic attack by free thiols.

  • The Nitro Group (Electron Withdrawing): The nitro group at position 3 exerts a strong electron-withdrawing effect (

    
     and 
    
    
    
    effects). This destabilizes the S-N bond relative to a standard pyridine, making the 3-nitro-2-pyridinethione an excellent leaving group.
  • The Leaving Group: Upon reaction with a thiol, the Npys moiety is released as 3-nitro-2-pyridinethione, a stable tautomer that provides a thermodynamic driving force for the reaction.

Stability Profile & Compatibility

Understanding the orthogonality of Npys is critical for experimental design. It is primarily a Boc-chemistry compatible group, though it can be adapted for Fmoc strategies with specific precautions.

Reagent/ConditionStabilityContext & Notes
TFA (Trifluoroacetic Acid) Stable Fully compatible with Boc deprotection and TFA cleavage cocktails.[5][6]
HF (Hydrogen Fluoride) Stable Survives standard HF cleavage conditions (Low-High HF).
Piperidine (20% in DMF) Unstable Critical: Degrades rapidly. Cannot be used on-resin during standard Fmoc deprotection cycles.
Free Thiols (DTT, BME) Reactive Reacts immediately to form disulfides or reduce the group.
Tertiary Phosphines Labile Reduced by TCEP or Triphenylphosphine.
pH 4.0 – 6.5 Optimal Ideal range for conjugation to minimize disulfide scrambling.
pH > 8.0 Risk Increases risk of hydrolysis and disulfide exchange (scrambling).

Part 2: Mechanistic Principles

The core reaction is a Thiol-Disulfide Exchange .[1] Unlike air oxidation, which requires a catalyst (often trace metals) and basic pH, Npys-mediated ligation is a direct nucleophilic substitution at the sulfur atom.

The "Directed" Mechanism

When a peptide bearing an Npys-protected cysteine (


) encounters a free thiol (

), the free thiol attacks the sulfur of the Npys group. The 3-nitro-2-pyridinethione is displaced, resulting in the exclusive formation of the heterodimer (

).

NpysMechanism Thiol Target Thiol (R2-SH) Transition Transition State [S...S...Npys] Thiol->Transition Nucleophilic Attack NpysPep Npys-Peptide (R1-S-Npys) NpysPep->Transition Product Heterodimer (R1-S-S-R2) Transition->Product Bond Formation Leaving Leaving Group (3-nitro-2-pyridinethione) Transition->Leaving Release

Figure 1: Mechanism of Npys-mediated directed disulfide formation. The reaction is driven by the release of the stable thione leaving group.

Part 3: Strategic Applications

Solid Phase Peptide Synthesis (SPPS)
  • Boc Strategy: Npys is ideal. You can incorporate Boc-Cys(Npys)-OH at any position. The group survives TFA deprotection and HF cleavage, yielding a purified peptide ready for conjugation.

  • Fmoc Strategy: Due to piperidine instability, Npys must be introduced at the very end of the synthesis (on the N-terminus) or post-cleavage.

    • Method A: Couple Boc-Cys(Npys)-OH as the final residue.

    • Method B: React a free cysteine with Npys-Cl (3-nitro-2-pyridinesulfenyl chloride) in solution post-cleavage.

Peptide-Protein Conjugation

Npys is widely used to graft peptides onto carrier proteins (e.g., KLH, BSA) or therapeutic antibodies. The protein is thiolated (e.g., using Traut's reagent), and the Npys-peptide is added. The reaction is specific, avoiding homodimerization of the expensive peptide payload.

Part 4: Experimental Protocols

Protocol A: Solution-Phase Synthesis of Npys-Protected Peptide

Use this to convert a standard cysteine-peptide into an activated Npys-peptide.

Reagents:

  • Purified Peptide with free Cysteine (

    
     equiv)
    
  • 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl) (

    
    
    
    
    equiv)
  • Glacial Acetic Acid (AcOH) or DMF (Solvent)[7]

Step-by-Step:

  • Dissolution: Dissolve the peptide in glacial acetic acid or DMF. If solubility is poor, add minimal trifluoroethanol (TFE).

  • Activation: Add Npys-Cl (solid or dissolved in DMF) to the peptide solution.

  • Reaction: Stir at room temperature for 1–2 hours. The solution will turn yellow.

  • Precipitation: Add cold diethyl ether to precipitate the peptide.

  • Purification: Collect the precipitate by centrifugation. Purify via RP-HPLC (water/acetonitrile gradient with 0.1% TFA). The Npys group is stable to standard HPLC conditions.

  • Validation: Verify mass (Mass of Peptide + 154 Da).

Protocol B: Directed Conjugation (Peptide to Protein)

Use this to link an Npys-peptide to a thiolated protein.

Reagents:

  • Target Protein (with free thiols) in Phosphate Buffer (pH 6.0)

  • Npys-Peptide (

    
    
    
    
    equiv per thiol)
  • Buffer: 0.1 M Sodium Phosphate, pH 5.5 – 6.5 (Avoid pH > 7.5)

Step-by-Step:

  • Preparation: Ensure the protein thiol is reduced. If TCEP/DTT was used, remove it via desalting column (PD-10) before adding Npys-peptide (critical!).

  • Coupling: Add the Npys-peptide dissolved in a minimal amount of DMF or water to the protein solution.

  • Monitoring: The reaction releases 3-nitro-2-pyridinethione.

    • Visual: Solution turns yellow.[7]

    • Quantification: Monitor absorbance at 330–350 nm . This allows you to calculate the extent of conjugation in real-time.

  • Incubation: React for 2–4 hours at Room Temperature or overnight at 4°C.

  • Purification: Remove excess peptide and the yellow leaving group using Size Exclusion Chromatography (SEC) or dialysis.

ConjugationWorkflow Start Start: Protein-SH + Npys-Peptide Buffer Adjust Buffer pH 5.5 - 6.5 Start->Buffer Mix Mix Reactants (1.5 eq Peptide) Buffer->Mix Monitor Monitor A340nm (Release of Thione) Mix->Monitor Purify Purify (SEC/Dialysis) Monitor->Purify Plateau Reached Final Final Conjugate Purify->Final

Figure 2: Workflow for site-specific conjugation of Npys-peptides to carrier proteins.

Part 5: Troubleshooting & Optimization

Disulfide Scrambling

If you observe homodimers (


 or Protein-S-S-Protein), the pH is likely too high.
  • Cause: At pH > 7.5, the thiolate anion is more aggressive and can attack the newly formed disulfide product.

  • Fix: Lower reaction pH to 5.0–6.0. The Npys reaction is sufficiently fast at this pH, while disulfide exchange (scrambling) is suppressed.

Incomplete Reaction
  • Cause: Steric hindrance on the protein surface.

  • Fix: Add a chaotropic agent (e.g., 2M Urea or Guanidine HCl) if the protein stability permits, to expose buried thiols. Alternatively, increase the equivalents of Npys-peptide to 5x.[8]

Removal of Npys (Deprotection)

If you need to regenerate the free thiol from an Npys-protected precursor:

  • Treat with excess Dithiothreitol (DTT) or

    
    -Mercaptoethanol  in buffer (pH 8.0).
    
  • Treat with TCEP (Tris(2-carboxyethyl)phosphine).

References

  • Bernatowicz, M. S., Matsueda, R., & Matsueda, G. R. (1986). Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation. International Journal of Peptide and Protein Research, 28(2), 107–112.

  • Albericio, F., et al. (1989). Use of the Npys thiol protection in solid phase peptide synthesis.[4] Application to direct peptide-protein conjugation through cysteine residues.[4][8][9] International Journal of Peptide and Protein Research, 34(2), 124-128.

  • Matsueda, R., et al. (1981). 3-Nitro-2-pyridinesulfenyl (Npys) group for protection and activation of the thiol function of cysteine. Chemistry Letters, 10(6), 737-740.

  • Ponsati, B., et al. (1990). Solid-phase synthesis of peptides containing the Npys group. Tetrahedron, 46(24), 8255-8266.

Sources

Technical Guide: The NPys Protecting Group Mechanism for Cysteine Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of cysteine protection, the 3-nitro-2-pyridinesulfenyl (NPys) group occupies a unique functional niche. Unlike "passive" protecting groups (e.g., Trityl, Acm, Mob) that merely shield the thiol during synthesis, NPys is an "active" protecting group . It serves a dual purpose: it protects the cysteine thiol during solid-phase peptide synthesis (SPPS) and subsequently acts as an activated leaving group to facilitate highly specific, regioselective disulfide bond formation.

This guide details the mechanistic underpinnings of NPys, its stability profile, and the precise protocols required to leverage its reactivity for the synthesis of complex disulfide-bridged peptides and protein conjugates.

Part 1: The Chemistry of NPys

The NPys moiety consists of a pyridine ring substituted with a nitro group at the 3-position and a sulfenyl group at the 2-position.[1][2][3] Its utility is derived from the electronic effects of the nitro group.

Electronic Activation

The nitro group (


) at position 3 is a strong electron-withdrawing group (EWG). This withdrawal reduces the electron density on the pyridine ring and, inductively, on the sulfenyl sulfur.
  • Consequence: The sulfur atom attached to the cysteine becomes highly electrophilic.

  • Result: The S-NPys bond is susceptible to nucleophilic attack by free thiols, but stable against acids.

The Leaving Group

When a free thiol attacks the NPys-protected cysteine, the NPys group is expelled. The driving force of this reaction is the stability of the leaving group, 3-nitro-2-thiopyridone . The ability of the leaving group to tautomerize (between the thiol and thione forms) stabilizes the product, driving the equilibrium forward.

Mechanistic Diagram

The following diagram illustrates the activation and displacement mechanism.

NPys_Mechanism cluster_0 Step 1: Protection cluster_1 Step 2: Displacement (Disulfide Formation) Cys Cysteine Thiol (R-SH) Protected Cys(NPys) (Activated Disulfide) Cys->Protected Electrophilic Subst. NPysCl NPys-Cl (Reagent) NPysCl->Protected Product Mixed Disulfide (R-S-S-R') Protected->Product Thiol-Disulfide Exchange Leaving Leaving Group (3-nitro-2-thiopyridone) Protected->Leaving Expulsion Incoming Incoming Thiol (R'-SH) Incoming->Product

Figure 1: The NPys mechanism relies on the formation of an activated disulfide which is subsequently displaced by a free thiol, expelling the stable 3-nitro-2-thiopyridone.

Part 2: Stability and Orthogonality

Understanding the stability profile of NPys is critical for experimental design. It is defined by its resistance to acid and its susceptibility to thiols and reducing agents.

Stability Matrix[3]
Reagent/ConditionStabilityContext & Notes
TFA (Trifluoroacetic Acid) Stable Compatible with Boc cleavage and Fmoc side-chain deprotection.
HF (Hydrogen Fluoride) Stable Compatible with Boc/Benzyl final cleavage.
Piperidine (20% in DMF) Unstable CRITICAL: NPys is degraded by piperidine. In Fmoc SPPS, Cys(NPys) must be introduced as the final N-terminal residue or via post-cleavage modification.
Thiols (DTT,

-ME)
Labile Cleaves NPys to release free SH (deprotection).
Free Cysteine Peptide Reactive Forms disulfide bond (activation).[4]
Phosphines (TCEP, TBP) Labile Reduces NPys to free SH.
Strategic Application (Boc vs. Fmoc)
  • Boc Chemistry: NPys is perfectly orthogonal. It survives the repetitive TFA treatments used to remove Boc groups.

  • Fmoc Chemistry: Because piperidine (used to remove Fmoc) degrades NPys, you cannot put Cys(NPys) in the middle of a sequence.

    • Strategy: Use Boc-Cys(NPys)-OH as the N-terminal residue.[5] The Boc group is removed by TFA during resin cleavage, leaving the NPys intact on the side chain.

Part 3: Experimental Protocols

The following protocols are designed for the synthesis of a heterodimeric peptide (Peptide A linked to Peptide B) using the NPys strategy.

Synthesis of Peptide A-Cys(NPys)

Goal: Generate a peptide with an activated NPys disulfide at the Cysteine position.

  • Resin Selection: Use standard Wang or Rink Amide resin.

  • Coupling: Assemble the peptide using standard Fmoc/tBu protocols.

  • N-Terminal Cysteine: For the final residue, couple Boc-Cys(NPys)-OH (3 eq) using DIC/HOBt in DMF.

    • Note: Avoid bases like DIEA if possible during this coupling to prevent premature degradation, though DIC/HOBt is generally safe.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

    • Note: Do not use EDT (ethanedithiol) or thioanisole as scavengers, as they will reduce the NPys group. Use Triisopropylsilane (TIS) or Phenol.

  • Purification: HPLC purify using water/acetonitrile gradients with 0.1% TFA.

    • Observation: Cys(NPys) peptides are yellow.

Directed Disulfide Formation

Goal: React Peptide A-Cys(NPys) with Peptide B-Cys(SH).

  • Preparation: Dissolve Peptide B (containing free SH) in degassed buffer (0.1 M Ammonium Acetate or Phosphate Buffer, pH 5.5 – 6.5).

    • Concentration: 1–5 mg/mL.

    • pH Control: Keep pH < 7.0 to prevent disulfide scrambling (disproportionation).

  • Reaction: Add Peptide A-Cys(NPys) (1.0 – 1.2 equivalents) to the solution.

  • Monitoring:

    • Visual: The solution will turn yellow due to the release of 3-nitro-2-thiopyridone.

    • Spectrophotometric: Monitor absorbance at 386 nm (extinction coefficient

      
       4,000 
      
      
      
      ) or 430 nm .
    • HPLC: Monitor the disappearance of the starting materials and the appearance of the heterodimer peak.

  • Termination: The reaction is usually complete within 15–60 minutes.

  • Purification: Acidify with TFA (to pH 2) and purify via preparative HPLC.

Workflow Diagram

Workflow cluster_synthesis Phase 1: Synthesis cluster_conjugation Phase 2: Conjugation Step1 Synthesize Peptide A (Fmoc SPPS) Step2 Couple Boc-Cys(NPys)-OH (Final Step) Step1->Step2 Step3 TFA Cleavage (No Thiol Scavengers!) Step2->Step3 Intermediate Purified Peptide A-Cys(NPys) Step3->Intermediate Mix Mix with Peptide B-SH (pH 5.5 - 6.5) Intermediate->Mix Monitor Monitor Release of 3-nitro-2-thiopyridone Mix->Monitor Final Final Heterodimer (Peptide A - S - S - Peptide B) Monitor->Final

Figure 2: Operational workflow for generating heterodimeric peptides using the NPys orthogonal protection strategy.

Part 4: Troubleshooting & Optimization

Common Pitfalls
  • Scavenger Incompatibility: Using EDT or DTT during the cleavage of the NPys peptide will destroy the protecting group. Solution: Use TIS or triethylsilane.

  • High pH Disproportionation: At pH > 7.5, the disulfide bond can undergo exchange with itself, leading to homodimers (A-A and B-B) rather than the desired heterodimer (A-B). Solution: Maintain pH between 4.5 and 6.5.

  • Piperidine Exposure: Inadvertent exposure of Cys(NPys) to piperidine during Fmoc synthesis. Solution: Only introduce NPys at the end of the synthesis.

Quantitative Monitoring

Because the leaving group is chromogenic, you can calculate the extent of the reaction.



Where 

is approximately

(solvent dependent).

References

  • Bernatowicz, M. S., Matsueda, R., & Matsueda, G. R. (1986). Preparation of Boc-[S-(3-nitro-2-pyridinesulfenyl)]-cysteine and its use for unsymmetrical disulfide bond formation.[3][4][6] International Journal of Peptide and Protein Research, 28(2), 107–112.[3] [Link]

  • Matsueda, R., et al. (1981). 3-Nitro-2-pyridinesulfenyl Group for Protection and Activation of the Thiol Function of Cysteine.[6] Chemistry Letters, 10(6), 737-740. [Link]

  • Albericio, F., et al. (1989). Use of the Npys thiol protection in solid phase peptide synthesis.[3] Application to direct peptide-protein conjugation through cysteine residues.[1][3] International Journal of Peptide and Protein Research, 34(2), 124-128.[3] [Link]

  • Rosen, O., Rubinraut, S., & Fridkin, M. (1990). Thiolysis of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. An approach towards a general deprotection scheme in peptide synthesis. International Journal of Peptide and Protein Research, 35(6), 545–549.[7] [Link]

Sources

Navigating the Chemical Identity of 2-((3-Nitropyridin-2-yl)thio)acetic acid: A Comprehensive Guide to its Nomenclature and Synonyms

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a detailed analysis of the chemical nomenclature and synonyms for the compound identified as 2-((3-Nitropyridin-2-yl)thio)acetic acid. Aimed at researchers, scientists, and professionals in drug development, this document serves as a centralized resource for the accurate identification and referencing of this molecule.

Introduction: Establishing a Clear Chemical Identity

In the landscape of chemical research and development, unambiguous communication is paramount. The precise identification of a molecule through its systematic name and the recognition of its various synonyms are fundamental to avoiding errors in procurement, experimental design, and data interpretation. This guide focuses on the heterocyclic compound 2-((3-Nitropyridin-2-yl)thio)acetic acid, a molecule of interest in various research contexts. Understanding its nomenclature is the first step toward a comprehensive grasp of its chemical properties and potential applications.

Systematic Nomenclature: The IUPAC Gold Standard

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized and globally recognized system for naming chemical compounds. Adherence to IUPAC nomenclature ensures that a chemical structure is described with precision, leaving no room for ambiguity.

The IUPAC name for 2-((3-Nitropyridin-2-yl)thio)acetic acid is 2-[(3-nitro-2-pyridinyl)sulfanyl]acetic acid [1].

This systematic name is derived by identifying the parent acetic acid molecule and treating the substituted nitropyridinyl group, linked via a sulfur atom, as a substituent. The "sulfanyl" term indicates the presence of the sulfur bridge.

Chemical Abstract Service (CAS) Registry Number: A Unique Identifier

The CAS Registry Number is a unique numerical identifier assigned to every chemical substance described in the open scientific literature. This number provides a single, reliable point of reference, independent of any naming convention.

The CAS Number for 2-((3-Nitropyridin-2-yl)thio)acetic acid is 18504-80-8 [1].

Researchers should utilize the CAS number in database searches and procurement to ensure the correct compound is being sourced.

A Survey of Synonyms and Common Identifiers

In scientific literature, databases, and commercial catalogs, a single compound can be referred to by a multitude of names. This section collates the known synonyms for 2-((3-Nitropyridin-2-yl)thio)acetic acid to facilitate comprehensive literature searches and cross-referencing.

A comprehensive, though not exhaustive, list of synonyms includes:

  • 2-[(3-nitro-2-pyridyl)thio]acetic acid[1]

  • 2-(3-nitropyridin-2-yl)sulfanylacetic acid[1]

  • NSC101844[1]

  • [(3-Nitropyridin-2-yl)thio]acetic acid[1]

  • 2-(3-Nitro-2-pyridylthio)acetic acid[1]

  • 3-Nitropyrid-2-ylthioacetic acid[1]

  • Acetic acid, (3-nitro-2-pyridyl)thio-[1]

The variety in these names often arises from different conventions in indicating the point of attachment and the representation of the thioether linkage.

Data Summary Table

For ease of reference, the key identifiers for this compound are summarized in the table below.

Identifier TypeValue
IUPAC Name 2-[(3-nitro-2-pyridinyl)sulfanyl]acetic acid[1]
CAS Number 18504-80-8[1]
Molecular Formula C7H6N2O4S[1]
PubChem CID 265630[1]

Logical Relationships in Nomenclature

The following diagram illustrates the relationship between the core chemical structure and its various identifiers, emphasizing the central role of the CAS number in linking all synonyms and the systematic IUPAC name.

Nomenclature_Relationship cluster_structure Core Chemical Structure cluster_identifiers Identifiers C7H6N2O4S C7H6N2O4S CAS: 18504-80-8 CAS: 18504-80-8 C7H6N2O4S->CAS: 18504-80-8 is assigned IUPAC Name IUPAC Name CAS: 18504-80-8->IUPAC Name uniquely identifies Synonyms Synonyms CAS: 18504-80-8->Synonyms is associated with IUPAC Name->Synonyms are variations of

Caption: Relationship between the chemical structure, its unique CAS identifier, the systematic IUPAC name, and its various synonyms.

Conclusion

The accurate and consistent identification of chemical compounds is a cornerstone of scientific integrity. This guide has provided a comprehensive overview of the nomenclature and synonyms for 2-((3-Nitropyridin-2-yl)thio)acetic acid. By utilizing the IUPAC name, 2-[(3-nitro-2-pyridinyl)sulfanyl]acetic acid, and the CAS number, 18504-80-8, researchers can ensure clarity and precision in their work. The provided list of synonyms will aid in the thorough exploration of existing literature and the unambiguous communication of research findings.

References

  • PubChem. (n.d.). 2-[(3-Nitro-2-pyridyl)thio]acetic acid. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Conjugation of NPys-Functionalized Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Activated Disulfide" Advantage

In the landscape of bioconjugation, specificity is paramount. While maleimides and iodoacetamides are standard for thiol targeting, they suffer from hydrolysis, lack of reversibility, or cross-reactivity with amines at higher pH. The 3-nitro-2-pyridinesulfenyl (NPys) group represents a superior alternative: an "activated disulfide" that reacts specifically with free thiols (sulfhydryls) under acidic-to-neutral conditions (pH 4.0–6.5).

The NPys moiety functions through a directed disulfide exchange. Upon reaction with a target thiol (e.g., a cysteine on a protein), it releases 3-nitro-2-pyridinethiol , a distinct yellow chromophore. This allows for real-time spectrophotometric monitoring of the reaction, a feature absent in maleimide chemistry.

Key Advantages:

  • Reversibility: The resulting bond is a disulfide, allowing cargo release via reduction (e.g., DTT, TCEP).

  • Specificity: Reacts at pH < 6.0, where Lysine amines are protonated and unreactive.

  • Self-Monitoring: Release of the leaving group provides a visual endpoint.

Mechanism of Action

The reaction is a nucleophilic attack by the target thiolate anion (


) on the sulfur atom of the NPys group. The driving force is the resonance stabilization of the leaving group.

NPys_Mechanism Peptide Peptide-Cys(NPys) Transition Transition State (Disulfide Exchange) Peptide->Transition pH 4.5 - 6.5 Target Target Protein-SH Target->Transition Product Peptide-S-S-Protein (Conjugate) Transition->Product Leaving 3-nitro-2-pyridinethiol (Yellow Chromophore) Transition->Leaving Release

Figure 1: Mechanism of NPys-mediated conjugation. The target thiol displaces the NPys group, forming a mixed disulfide and releasing the chromogenic leaving group.

Synthesis Protocols

There are two primary routes to generate NPys-peptides. Route A (Post-Synthetic Modification) is recommended for robustness, as the NPys group is unstable to the piperidine used in standard Fmoc SPPS. Route B (Direct Incorporation) is viable only for N-terminal modifications.

Route A: Solution-Phase Activation with DTNP (Recommended)

This method involves synthesizing a standard cysteine-containing peptide and reacting it with 2,2'-dithiobis(5-nitropyridine) (DTNP) after cleavage.

Reagents Required:

  • Crude Peptide (containing free Cys)

  • 2,2'-dithiobis(5-nitropyridine) (DTNP)[1][2][3]

  • Glacial Acetic Acid

  • Methanol or Acetonitrile

Protocol:

  • Peptide Synthesis: Synthesize the peptide using standard Fmoc SPPS.

    • Critical: Do NOT use thiol scavengers (EDT, DTT) during the final TFA cleavage, as they will compete with the Cys. Use Triisopropylsilane (TIPS) and Phenol instead.

  • DTNP Preparation: Dissolve DTNP (2 to 5 equivalents relative to peptide) in a minimal volume of Methanol/DCM (1:1).

  • Reaction:

    • Dissolve the crude peptide in Glacial Acetic Acid/Methanol (1:1) at 5–10 mg/mL.

    • Add the peptide solution dropwise to the DTNP solution while stirring.

    • Note: The reverse addition (peptide to excess DTNP) prevents homodimerization of the peptide.

  • Incubation: Stir at room temperature for 2–4 hours. The solution will turn yellow due to the release of one equivalent of pyridinethione.

  • Purification:

    • Precipitate with cold diethyl ether to remove bulk DTNP.[3][4]

    • Purify via RP-HPLC using water/acetonitrile gradients (0.1% TFA).

    • Validation: The NPys group adds ~154.1 Da to the mass of the cysteine residue.

Route B: On-Resin N-Terminal Incorporation

Use this only if the Cys(NPys) is the final N-terminal residue.

Protocol:

  • Complete the peptide chain assembly.

  • Remove the final Fmoc group.

  • Couple Boc-Cys(NPys)-OH (3 eq) using DIC/HOBt in DMF.

    • Warning: Do not use base-mediated coupling (HBTU/DIEA) if possible, or keep exposure time short to prevent racemization or degradation.

  • Cleave the peptide using TFA/TIPS/Water (95:2.5:2.5).[5] The Boc group removes simultaneously, leaving the N-terminal Cys(NPys).

Conjugation Protocol (Application)

This protocol describes conjugating an NPys-peptide to a target protein containing a free cysteine.[4]

Buffer Selection:

  • Optimal: 0.1 M Acetate or Citrate Buffer, pH 5.0 – 6.0.

  • Acceptable: PBS, pH 7.2 (Reaction is faster but less specific; Lysine competition increases).

  • Avoid: Buffers containing thiols (DTT, Mercaptoethanol) or primary amines (Tris) if pH > 7.

Step-by-Step Procedure:

  • Preparation:

    • Dissolve the Target Protein in the Reaction Buffer (1–5 mg/mL).

    • Ensure the protein's cysteine is reduced.[6][7] If TCEP was used to reduce it, it does not need to be removed (unlike DTT).[7]

  • Coupling:

    • Dissolve NPys-peptide in water or DMSO (if hydrophobic).

    • Add NPys-peptide to the protein solution at a 1.5 – 3 molar excess .

  • Monitoring:

    • Measure Absorbance at 404 nm (Extinction coefficient

      
       for released thione).
      
    • Reaction is typically complete within 30–120 minutes at Room Temperature.

  • Termination:

    • No quenching is usually required if stoichiometry is controlled.

    • Excess NPys-peptide can be removed via dialysis or size-exclusion chromatography.

Conjugation_Workflow Start Start: Purified Target Protein Check Are Cysteines Reduced? Start->Check Reduce Reduce with TCEP (Do not use DTT) Check->Reduce No Mix Add NPys-Peptide (pH 5.0 - 6.0) Check->Mix Yes Reduce->Mix Monitor Monitor A404nm (Yellow Color) Mix->Monitor Purify Dialysis / SEC Monitor->Purify Plateau Reached

Figure 2: Decision matrix and workflow for NPys conjugation.

Comparative Analysis: NPys vs. Alternatives

FeatureNPys (Activated Disulfide)MaleimideIodoacetamide
Reaction pH 4.0 – 6.5 (Acidic/Neutral)6.5 – 7.5 (Neutral)7.5 – 8.5 (Basic)
Specificity High (Cys only at acidic pH)High (Cys) but cross-reacts with Lys at pH > 7.5Moderate (Cys, Lys, His)
Reversibility Yes (Reducible with DTT)No (Thioether bond)No (Thioether bond)
Stability Stable in TFA; Unstable in BaseHydrolyzes in water; Retro-Michael instabilityStable
Monitoring Colorimetric (Yellow release) Requires HPLC/MSRequires HPLC/MS

Troubleshooting & Quality Control

  • Low Conjugation Yield:

    • Cause: Oxidation of the target protein (dimerization).

    • Solution: Pre-treat target with TCEP immobilized resin or soluble TCEP (which does not react with NPys) before adding the peptide.

  • Peptide Instability:

    • Cause: NPys group degradation during synthesis.

    • Solution: Verify the mass of the synthesized peptide.[4][6] The NPys group is sensitive to light and strong bases. Store lyophilized peptide at -20°C in the dark.

  • Precipitation:

    • Cause: Isoelectric point precipitation at pH 5.

    • Solution: Adjust pH slightly away from the protein's pI or increase ionic strength (150 mM NaCl).

References

  • Bernatowicz, M. S., et al. (1989). Use of the NPys thiol protection in solid phase peptide synthesis.[8][9] Application to direct peptide-protein conjugation through cysteine residues.[6][8][9] International Journal of Peptide and Protein Research, 34(2), 124–128.[9]

  • Ridgway, J. B., et al. (1994). Site-specific attachment of NPys-peptides to recombinant proteins. Protein Engineering, Design and Selection, 7(8), 1049–1053.

  • Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook: Thiol-Reactive Crosslinker Chemistry.

  • Albericio, F., et al. (2000). Preparation and handling of peptides containing methionine and cysteine.[3][4] Fmoc Solid Phase Peptide Synthesis: A Practical Approach, Oxford University Press.

Sources

Application Notes and Protocols for Solid Phase Peptide Synthesis (SPPS) Utilizing the 3-nitro-2-pyridinesulfenyl (NPys) Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the NPys Protecting Group in Peptide Synthesis

In the intricate field of Solid Phase Peptide Synthesis (SPPS), the selection of an appropriate protecting group strategy is paramount to achieving high-purity, target-specific peptides. The 3-nitro-2-pyridinesulfenyl (NPys) group emerges as a versatile and strategic tool, particularly for the protection of nucleophilic side chains such as the ε-amino group of lysine and the thiol of cysteine. What sets the NPys group apart is its dual functionality: it not only serves as a robust protecting group under specific conditions but also as an activatable moiety for subsequent chemoselective ligations, such as disulfide bond formation and peptide-protein conjugation.

This guide provides an in-depth exploration of the NPys protecting group in the context of SPPS. We will delve into the chemical principles governing its application, present detailed protocols for the synthesis of NPys-protected amino acids, their incorporation into peptide sequences, and methods for selective deprotection and activation. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of the NPys group for the synthesis of complex peptides and bioconjugates.

Chemical Properties and Strategic Considerations

The NPys group is introduced to amino functions via the use of 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl).[1][2] Its stability is a critical factor in its strategic application. The NPys group is notably stable to acidic conditions, including trifluoroacetic acid (TFA) and hydrogen fluoride (HF), rendering it highly compatible with the Boc/Bzl SPPS strategy.[3][4][5] However, it exhibits lability towards nucleophiles, including the piperidine used for Fmoc group removal, which generally limits its use in standard Fmoc-based SPPS protocols.[4][6][7][8]

The true power of the NPys group lies in its "activatable" nature. The sulfenyl bond is susceptible to cleavage by soft nucleophiles like thiols and phosphines.[1][9] This selective cleavage allows for the unmasking of the protected functional group under mild, orthogonal conditions. Furthermore, the NPys-protected thiol of cysteine can directly react with another free thiol to form a disulfide bond, releasing 3-nitro-2-thiopyridone, a chromophore that can be monitored spectrophotometrically.[10][11] This feature is invaluable for the controlled formation of intramolecular and intermolecular disulfide bridges and for conjugating peptides to proteins or other molecules.[4][10][11]

Compatibility Overview: Boc vs. Fmoc SPPS
SPPS Strategy NPys Group Compatibility Rationale
Boc/Bzl High Stable to the acidic conditions used for Nα-Boc deprotection (e.g., TFA) and final cleavage (e.g., HF).[3][4]
Fmoc/tBu Low (with exceptions) Labile to the piperidine solutions used for Nα-Fmoc deprotection.[4][6][8] Workarounds exist, such as introducing the NPys-protected residue at the N-terminus post-synthesis.[6]

Experimental Protocols

Protocol 1: Synthesis of Nα-Boc-Nε-Npys-L-lysine

This protocol describes the synthesis of a key building block for incorporating a side-chain protected lysine with the NPys group in Boc-SPPS. The synthesis involves the reaction of Nα-Boc-L-lysine with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl).

Materials:

  • Nα-Boc-L-lysine

  • 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Hexanes

Procedure:

  • Dissolution of Nα-Boc-L-lysine: Dissolve Nα-Boc-L-lysine (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of dioxane and water.

  • Addition of Npys-Cl: To the stirred solution, add a solution of Npys-Cl (1.1 eq) in dioxane dropwise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up:

    • Remove the dioxane under reduced pressure.

    • Add water to the aqueous residue and wash with ethyl acetate to remove any unreacted Npys-Cl and byproducts.

    • Acidify the aqueous layer to pH 3-4 with a 1 M HCl solution.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a crude oil or solid.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Yield: 60-75%

Protocol 2: Synthesis of Boc-Cys(Npys)-OH

This protocol details the preparation of Boc-Cys(Npys)-OH, a crucial reagent for introducing an activatable cysteine residue in peptide synthesis.[5]

Materials:

  • N,N'-di-Boc-L-cystine

  • 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl)

  • Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT)

  • Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)

  • Base: N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Reduction of N,N'-di-Boc-L-cystine: Dissolve N,N'-di-Boc-L-cystine in DMF. Add TCEP (or DTT) to reduce the disulfide bond to Boc-Cys-OH.

  • Reaction with Npys-Cl: In a separate flask, dissolve Npys-Cl in DCM. Cool both solutions to 0°C.

  • Controlled Addition: Slowly add the Npys-Cl solution to the Boc-Cys-OH solution while maintaining the temperature at 0°C and stirring. Add DIPEA to neutralize the HCl generated during the reaction.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once complete, perform an aqueous work-up similar to Protocol 1 to isolate the crude product.

  • Purification: Purify by flash chromatography to obtain the pure Boc-Cys(Npys)-OH.

Expected Yield: 70-85%

Protocol 3: Incorporation of NPys-Protected Amino Acids in Boc-SPPS

This protocol outlines the general procedure for coupling Nα-Boc-Nε-Npys-L-lysine or Boc-Cys(Npys)-OH during standard Boc-SPPS.

Materials:

  • Peptidyl-resin with a free N-terminal amino group

  • Nα-Boc-Nε-Npys-L-lysine or Boc-Cys(Npys)-OH

  • Coupling reagent: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 50% TFA in DCM

  • Neutralization solution: 5% DIPEA in DMF

Procedure:

  • Resin Swelling: Swell the peptidyl-resin in DMF for 30 minutes.

  • Boc Deprotection: Remove the Nα-Boc group by treating the resin with 50% TFA in DCM for 2 minutes, followed by a second treatment for 20 minutes.

  • Washing: Wash the resin thoroughly with DCM, followed by DMF.

  • Neutralization: Neutralize the resin with 5% DIPEA in DMF (2 x 2 minutes).

  • Washing: Wash the resin with DMF.

  • Coupling:

    • Pre-activate the Nα-Boc-Nε-Npys-L-lysine or Boc-Cys(Npys)-OH (3 eq) with HBTU/HOBt (3 eq) or HATU (3 eq) and DIPEA (6 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Cycle Repetition: Proceed to the next deprotection and coupling cycle.

Protocol 4: Selective Deprotection of the NPys Group

The NPys group can be selectively removed under mild conditions using thiols or phosphines.

A. Thiolysis-Mediated Deprotection: [9]

Materials:

  • NPys-protected peptidyl-resin or peptide in solution

  • Thiol reagent: 2-mercaptoethanol, 3-mercaptoacetic acid, or 2-mercaptopyridine

  • Solvent: DMF or a suitable buffer for solution-phase deprotection

Procedure (On-Resin):

  • Swell the NPys-protected peptidyl-resin in DMF.

  • Prepare a solution of the thiol reagent (e.g., 10-20 equivalents of 2-mercaptoethanol) in DMF.

  • Add the thiol solution to the resin and agitate at room temperature.

  • Monitor the reaction by cleaving a small amount of resin and analyzing by HPLC-MS. The reaction is typically complete within 1-2 hours.

  • Wash the resin extensively with DMF and DCM to remove the thiol reagent and the cleaved protecting group.

B. Phosphine-Mediated Deprotection: [1]

Materials:

  • NPys-protected peptide in solution

  • Triphenylphosphine (PPh₃)

  • Solvent: Dichloromethane (DCM) or a mixture of DCM and methanol

Procedure (In Solution):

  • Dissolve the NPys-protected peptide in the chosen solvent.

  • Add triphenylphosphine (1.5-2.0 equivalents) to the solution.

  • Stir the reaction at room temperature and monitor by HPLC. The deprotection is usually rapid (30-60 minutes).

  • Upon completion, the product can be isolated by precipitation with cold diethyl ether or purified directly by preparative HPLC.

Protocol 5: On-Resin Intramolecular Disulfide Bond Formation

This protocol leverages the activating nature of the NPys group for the formation of a cyclic disulfide bridge on the solid support.

Materials:

  • Peptidyl-resin containing one Cys(Npys) residue and one free Cys residue

  • Solvent: DMF

  • Base: DIPEA

Procedure:

  • Synthesize the linear peptide on the resin, incorporating one cysteine as Fmoc-Cys(Trt)-OH and the other as Boc-Cys(Npys)-OH (if using a Boc strategy for the main chain) or by post-synthetic modification of a Cys(Trt) residue.

  • Selectively deprotect the Trt group from the first cysteine residue using a mild TFA solution (e.g., 1-2% TFA in DCM) while keeping the NPys group intact.

  • Wash the resin thoroughly to remove the TFA.

  • Swell the resin in DMF and add a dilute solution of DIPEA (2-3 equivalents) in DMF to facilitate the intramolecular thiol-disulfide exchange.

  • Monitor the cyclization by cleaving small aliquots of the resin and analyzing by HPLC-MS. The reaction may take several hours to reach completion.

  • Once cyclization is complete, wash the resin and proceed with the final cleavage from the support.

Protocol 6: Peptide-Protein Conjugation via the NPys Group

This protocol describes the conjugation of a Cys(Npys)-containing peptide to a protein possessing a free thiol group.

Materials:

  • Purified Cys(Npys)-peptide

  • Thiol-containing protein (e.g., bovine serum albumin with a reduced cysteine)

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4

  • Reducing agent (if necessary to expose protein thiol): TCEP or DTT

Procedure:

  • Peptide Dissolution: Dissolve the Cys(Npys)-peptide in the conjugation buffer.

  • Conjugation Reaction: Add the Cys(Npys)-peptide solution to the protein solution in a molar excess (e.g., 5-10 fold excess of peptide).

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Monitoring: The progress of the conjugation can be monitored by observing the release of 3-nitro-2-thiopyridone, which has a characteristic absorbance at around 334 nm.

  • Purification: Purify the resulting peptide-protein conjugate from excess peptide and byproducts using size-exclusion chromatography or dialysis.

Visualizing the Workflow: NPys in Action

Diagram 1: Synthesis of Npys-Protected Amino Acid

AminoAcid Amino Acid (e.g., Nα-Boc-Lysine) Reaction Reaction (Base, Dioxane/Water) AminoAcid->Reaction NpysCl Npys-Cl (3-nitro-2-pyridinesulfenyl chloride) NpysCl->Reaction NpysAA Npys-Protected Amino Acid Reaction->NpysAA

Caption: Synthesis of an NPys-protected amino acid.

Diagram 2: SPPS Cycle with NPys-Protected Amino Acid (Boc Strategy)

Start Peptidyl-Resin (Free Amine) Coupling Couple Nα-Boc-Nε-Npys-Lysine Start->Coupling Wash1 Wash Coupling->Wash1 Deprotect Deprotect (TFA/DCM) Wash1->Deprotect Wash2 Wash Deprotect->Wash2 Neutralize Neutralize (DIPEA) Wash2->Neutralize End Elongated Peptidyl-Resin Neutralize->End

Caption: Incorporation of an NPys-protected amino acid in Boc-SPPS.

Diagram 3: Activation of NPys for Disulfide Bond Formation

NpysPeptide Peptide-Cys(Npys) Reaction Thiol-Disulfide Exchange NpysPeptide->Reaction Thiol R-SH (e.g., another Cys residue or protein thiol) Thiol->Reaction Disulfide Peptide-S-S-R Reaction->Disulfide Byproduct 3-nitro-2-thiopyridone Reaction->Byproduct

Sources

Preparation of cysteine-reactive probes using NPys-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Cysteine-Reactive Probes Using NPys-Acetic Acid

Introduction

The precise labeling of cysteine residues in proteins and peptides is a cornerstone of chemical biology, enabling the creation of antibody-drug conjugates (ADCs), FRET sensors, and affinity probes. While maleimides and iodoacetamides are commonly used for irreversible labeling, 3-nitro-2-pyridinesulfenyl (NPys) chemistry offers a distinct advantage: reversibility and acid stability .

This guide details the preparation of cysteine-reactive probes using NPys-acetic acid (specifically defined here as S-(3-nitro-2-pyridinesulfenyl)-2-mercaptoacetic acid ). This bifunctional linker contains a carboxylic acid for coupling to amine-bearing payloads (fluorophores, drugs, biotin) and an activated NPys disulfide for reacting with target thiols.

Key Advantages of NPys Chemistry
  • Reversibility: The resulting mixed disulfide bond (

    
    ) can be cleaved by reducing agents (DTT, TCEP), allowing for "catch-and-release" applications.
    
  • Acid Stability: Unlike trityl or maleimide groups which can degrade or hydrolyze, the NPys group is stable in trifluoroacetic acid (TFA), making it compatible with Solid Phase Peptide Synthesis (SPPS).

  • In Situ Quantification: The reaction releases 3-nitro-2-pyridinethiol , a yellow chromophore, allowing real-time monitoring of the conjugation efficiency.

Mechanism of Action

The core chemistry relies on thiol-disulfide exchange . The NPys group acts as an electron-deficient leaving group. When a target cysteine attacks the disulfide bond of the probe, it displaces the 3-nitro-2-pyridinethiol moiety, forming a stable mixed disulfide with the probe.

Reaction Scheme
  • Probe Synthesis: NPys-acetic acid is coupled to an amine-functionalized probe (

    
    ) via amide bond formation.
    
  • Labeling: The NPys-Probe reacts with a protein thiol (

    
    ).
    
    
    
    

NPys_Mechanism NPys_Acid NPys-Acetic Acid (Linker) Activated_Probe NPys-Functionalized Probe (Activated Disulfide) NPys_Acid->Activated_Probe  Amide Coupling (EDC/NHS or HATU) Amine_Probe Amine-Payload (Fluorophore/Drug) Amine_Probe->Activated_Probe Labeled_Protein Labeled Protein (Mixed Disulfide) Activated_Probe->Labeled_Protein  Thiol-Disulfide Exchange (pH 4.5-7.5) Leaving_Group 3-nitro-2-pyridinethiol (Yellow Byproduct) Activated_Probe->Leaving_Group  Release Target_Cys Target Protein (Cysteine-SH) Target_Cys->Labeled_Protein

Figure 1: Workflow for the synthesis of NPys probes and subsequent protein labeling.

Materials & Reagents

ReagentDescription/GradePurpose
NPys-Cl 3-nitro-2-pyridinesulfenyl chloridePrecursor for NPys group
Mercaptoacetic Acid >98% PurityLinker backbone
Amine-Payload e.g., Aminofluorescein, Biotin-PEG-NH2The functional molecule to be attached
HATU / DIPEA Coupling reagentsAmide bond formation
DMF / DCM Anhydrous solventsReaction medium
Glacial Acetic Acid HPLC GradeSolvent for NPys-Cl reaction
TCEP or DTT Reducing agentsFor reversibility verification

Experimental Protocols

Protocol A: Synthesis of NPys-Acetic Acid Linker

Note: If "NPys-acetic acid" is not commercially available in your region, synthesize it freshly as follows.

  • Dissolution: Dissolve 10 mmol of Mercaptoacetic acid in 20 mL of glacial acetic acid.

  • Addition: Add 10 mmol of NPys-Cl (3-nitro-2-pyridinesulfenyl chloride) slowly with stirring. The solution will turn deep yellow/orange.

  • Reaction: Stir at room temperature for 2 hours. The reaction proceeds via electrophilic attack of the sulfenyl chloride on the thiol.

  • Precipitation: Pour the reaction mixture into 200 mL of cold diethyl ether. The product, S-(3-nitro-2-pyridinesulfenyl)-2-mercaptoacetic acid , should precipitate.

  • Purification: Filter the solid, wash with cold ether, and dry under vacuum. Verify by LC-MS (Expected Mass: ~230.2 Da).

Protocol B: Coupling NPys-Acetic Acid to Amine-Probe

This step attaches your payload (fluorophore, drug, etc.) to the NPys linker.

  • Activation: Dissolve NPys-acetic acid (1.2 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) and stir for 5 minutes to activate the carboxylic acid.

  • Coupling: Add the Amine-Payload (1.0 eq) to the mixture.

  • Incubation: Stir at room temperature for 2–4 hours under nitrogen.

  • Purification: Purify the resulting NPys-Probe via preparative HPLC (C18 column). Use a gradient of Water/Acetonitrile with 0.1% TFA.

    • Critical: Avoid high pH buffers during purification to prevent hydrolysis of the NPys disulfide.

  • Storage: Lyophilize and store at -20°C. The probe is stable for months if kept dry.

Protocol C: Labeling of Target Cysteine

Standard protocol for labeling a protein with a single free cysteine.

  • Buffer Preparation: Prepare Labeling Buffer (50 mM Sodium Acetate or Phosphate, pH 5.0–6.5).

    • Expert Insight: NPys reacts selectively at lower pH (4.5–5.5) where lysines are protonated, minimizing non-specific amine reactivity. For maximum rate, pH 6.5–7.0 is used.

  • Protein Reduction (Optional): If the target cysteine is oxidized, treat protein with TCEP (10 eq) for 30 min, then remove TCEP via desalting column. Do not use DTT as it interferes with NPys.

  • Reaction:

    • Dissolve Protein (50 µM) in Labeling Buffer.

    • Add NPys-Probe (2–5 molar equivalents) from a DMSO stock.

    • Incubate at Room Temperature for 1–2 hours.

  • Monitoring: Measure absorbance at 330–340 nm . An increase indicates the release of 3-nitro-2-pyridinethiol (

    
    ), correlating with bond formation.
    
  • Purification: Remove excess probe using a size-exclusion spin column (e.g., Zeba Spin) or dialysis.

Verification & Quantification

Data Analysis Table: Verification Methods
MethodObservationInterpretation
UV-Vis Spectroscopy Peak appearance at ~335 nmRelease of leaving group; confirms reaction progress.
LC-MS (Intact) Mass shift = +[Probe Mass] - [155 Da]Successful conjugation. Note that the NPys group (155 Da) is lost.
DTT Treatment Loss of Probe SignalConfirms the bond is a reversible disulfide, not a thioether.
Reversibility Check (Validation Step)

To confirm the probe is attached via a disulfide bond:

  • Take an aliquot of the labeled protein.

  • Add 50 mM DTT . Incubate for 30 mins at 37°C.

  • Analyze by SDS-PAGE or LC-MS. The probe signal should disappear from the protein band/peak, confirming the reversible nature of the NPys linkage.

Troubleshooting Guide

  • Issue: Low Labeling Efficiency.

    • Cause: Oxidized target cysteines.

    • Solution: Pre-treat protein with TCEP, then strictly desalt. NPys reacts only with free thiols (-SH).

  • Issue: Probe Precipitation.

    • Cause: Hydrophobic payload.

    • Solution: Add up to 10-20% DMSO or DMF to the reaction buffer.

  • Issue: Non-Specific Labeling.

    • Cause: pH too high (>7.5).

    • Solution: Lower pH to 5.0. At pH > 8, disulfide exchange with other disulfides (scrambling) or reaction with amines may occur.

References

  • Bernatowicz, M. S., et al. (1986). "Preparation of peptide-protein conjugates using NPys-protected cysteine." International Journal of Peptide and Protein Research.[1] (Verified Context: Use of NPys for conjugation).

  • Matsueda, R., et al. (1981). "3-Nitro-2-pyridinesulfenyl (Npys) group: A novel selective protecting group."[1] Chemistry Letters.

  • Sigma-Aldrich Protocol. "Properties of 3-Nitro-2-pyridinethiol (Leaving Group)."

  • Thermo Fisher Scientific. "Crosslinking Technical Handbook: Thiol-Disulfide Exchange."

Sources

Application Note: Synthesis and Characterization of Thiol-Protease Inhibitors Using NPys Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis and application of peptide-based inhibitors functionalized with the 3-nitro-2-pyridinesulfenyl (NPys) group. Unlike irreversible electrophiles (e.g., epoxides, fluorophosphonates) that risk off-target alkylation, NPys derivatives function as "activated disulfides."[1] They react exclusively with free thiols via thiol-disulfide exchange.

This mechanism offers two distinct advantages for drug development:

  • Chemo-selectivity: The reaction is highly specific to cysteine thiols, minimizing reactivity with serine or threonine nucleophiles.

  • Self-Reporting Kinetics: The leaving group, 3-nitro-2-thiopyridone , exhibits a distinct absorbance, allowing real-time spectrophotometric monitoring of the inhibition event (titration).

Chemical Basis & Mechanism[2][3]

The core technology relies on the electron-withdrawing nature of the nitro group on the pyridine ring. This destabilizes the S-S bond (or S-Cl bond in the precursor), making the sulfur highly electrophilic and susceptible to attack by the active site thiolate of cysteine proteases (e.g., Cathepsin B, Papain).

Mechanism of Action

The inhibitor (


) enters the active site. The enzyme's catalytic cysteine (

) attacks the sulfur atom of the inhibitor. This releases the stable 3-nitro-2-thiopyridone leaving group and forms a mixed disulfide enzyme-inhibitor complex.
Visualization: Inhibition Pathway

NPys_Mechanism Enzyme Active Protease (Cys-S⁻) Transition Tetrahedral Intermediate Enzyme->Transition Nucleophilic Attack Inhibitor NPys Inhibitor (Peptide-S-NPys) Inhibitor->Transition Complex Inhibited Enzyme (Mixed Disulfide) Transition->Complex Disulfide Exchange LeavingGroup 3-nitro-2-thiopyridone (Yellow Absorbance) Transition->LeavingGroup Release

Figure 1: Mechanism of thiol-disulfide exchange between the protease active site and the NPys-inhibitor.

Synthesis Protocols

Protocol A: Synthesis of NPys-Chloride (The Activated Precursor)

Context: NPys-Cl is the primary reagent used to introduce the NPys moiety onto a peptide or amino acid. It is moisture-sensitive and must be prepared under strictly anhydrous conditions.

Reagents:

  • Bis(3-nitro-2-pyridyl) disulfide (Commercial or synthesized from 2-chloro-3-nitropyridine).

  • Sulfuryl chloride (

    
    ) or Chlorine gas (
    
    
    
    ).
  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, suspend 1.0 equivalent of Bis(3-nitro-2-pyridyl) disulfide in anhydrous DCM.

  • Chlorination: Cool the suspension to 0°C. Dropwise add 1.0 equivalent of Sulfuryl chloride (diluted in DCM) over 15 minutes.

    • Observation: The suspension will clear as the disulfide cleaves to form the sulfenyl chloride.

  • Reaction: Stir at room temperature for 30–60 minutes.

  • Isolation: Evaporate the solvent under reduced pressure (keep temperature < 30°C). The product, 3-nitro-2-pyridinesulfenyl chloride (NPys-Cl) , appears as a yellow crystalline solid.

  • Storage: Use immediately or store at -20°C under Argon. Critical: Any moisture will hydrolyze NPys-Cl back to the disulfide.

Protocol B: Solid-Phase Synthesis of NPys-Peptide Inhibitors

Context: Standard Fmoc chemistry is preferred. However, the NPys group is unstable to piperidine (used for Fmoc deprotection). Therefore, the NPys group must be introduced as the final step on the N-terminus or on a side chain after the final Fmoc removal.

Workflow Visualization:

SPPS_Workflow Start Resin Loading (Rink Amide) Elongation Fmoc SPPS Cycles (Deprotect -> Couple -> Wash) Start->Elongation FinalDeprotect Final N-terminal Fmoc Removal Elongation->FinalDeprotect Capping NPys Introduction (React with NPys-Cl) FinalDeprotect->Capping  Avoid Piperidine  after this step Cleavage Resin Cleavage (95% TFA) Capping->Cleavage  NPys is TFA Stable Purification HPLC Purification (Acidic Gradient) Cleavage->Purification

Figure 2: SPPS workflow ensuring NPys stability by introducing it post-chain assembly.

Detailed Steps:

  • Chain Assembly: Synthesize the peptide sequence (e.g., H2N-Leu-Phe-Gly-Cys(Trt)-Resin) using standard Fmoc/tBu protocols on Rink Amide resin.

  • Final Deprotection: Remove the N-terminal Fmoc group using 20% Piperidine/DMF.[2] Wash resin thoroughly (5x DCM) to remove all traces of piperidine.

  • NPys Introduction (N-Terminal):

    • Swell resin in anhydrous DCM.

    • Add 3.0 equivalents of NPys-Cl and 3.0 equivalents of DIPEA (Diisopropylethylamine).

    • Shake for 1–2 hours at room temperature.

    • Note: If introducing NPys to a Cysteine side chain, use Boc-Cys(NPys)-OH in the final coupling step instead of reacting with NPys-Cl.

  • Cleavage: Wash resin with DCM. Treat with Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5%

    
    ) for 2 hours.
    
    • Critical:Do not use thiols (EDT, DTT) in the cleavage cocktail! They will reduce the NPys group immediately. Use Triisopropylsilane (TIS) as the scavenger.

  • Precipitation: Precipitate peptide in cold diethyl ether.

  • Purification: RP-HPLC (Water/Acetonitrile + 0.1% TFA). The NPys group is stable in acidic HPLC buffers.

Enzyme Inhibition Assay Protocol

This assay determines the second-order rate constant of inhibition (


) by monitoring the release of the leaving group.

Materials:

  • Buffer: 50 mM Sodium Acetate, pH 5.5 (for Cathepsins) or pH 6.5 (for Papain), containing 1 mM EDTA. Avoid DTT or Mercaptoethanol in the assay buffer.

  • Enzyme: Recombinant Cathepsin B or L (activated).

  • Substrate: Fluorogenic substrate (e.g., Z-Phe-Arg-AMC) for activity checks.

  • Inhibitor: NPys-Peptide stock in DMSO.

Procedure:

  • Baseline: In a quartz cuvette, add Buffer and Enzyme (approx 100 nM final concentration).

  • Initiation: Add Inhibitor (1–10 µM). Mix rapidly.

  • Monitoring: Immediately monitor Absorbance at 320–340 nm .

    • The leaving group, 3-nitro-2-thiopyridone, has an

      
       approx. 
      
      
      
      in this range (perform a standard curve with commercial 3-nitro-2-mercaptopyridine to validate
      
      
      for your specific buffer).
  • Data Analysis:

    • The increase in absorbance follows pseudo-first-order kinetics.

    • Plot

      
       vs. [Inhibitor] to determine the second-order rate constant.
      

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Low Yield of NPys-Peptide Hydrolysis of NPys-Cl during coupling.Ensure DCM and resin are strictly anhydrous. Use fresh NPys-Cl.
Loss of NPys during Synthesis Exposure to Piperidine.Ensure NPys is introduced after the final Fmoc removal.
No Inhibition Observed Reduction of NPys by buffer thiols.Remove DTT/GSH from assay buffer. Use TCEP if a reducing agent is strictly required (TCEP reacts slower with NPys than thiols, but still risky).
Complex HPLC Chromatogram Scavenger interference.Avoid EDT (Ethanedithiol) in TFA cleavage. Use TIS or Phenol.

References

  • Bernatowicz, M. S., et al. (1989).[3] "3-Nitro-2-pyridinesulfenyl group for protection and activation of the thiol function of cysteine."[4][5][6] Tetrahedron Letters, 30(35), 4645-4648.

  • Matsueda, R., et al. (1981). "3-Nitro-2-pyridinesulfenyl (NPys) containing peptides." Chemistry Letters, 10(6), 921-924. [5]

  • Menard, R., et al. (1991). "Contribution of the P2-S2 interaction to the selectivity of cysteine proteinase inhibitors." Biochemistry, 30(37), 8924-8924.

  • Alberghina, G., et al. (2010). "Kinetic studies on the reaction of 3-nitro-2-pyridinesulfenyl chloride with thiols." Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing NPys-Thiol Exchange Reactions

Author: BenchChem Technical Support Team. Date: February 2026

From: Senior Application Scientist, Bioconjugation Division To: Research & Development Team Subject: Technical Guide for NPys-Mediated Disulfide Bridge Formation

Executive Summary

The 3-nitro-2-pyridinesulfenyl (NPys) group is a powerful tool for directed disulfide bond formation.[1][2] Unlike maleimide or iodoacetamide chemistries that require neutral-to-basic conditions (often risking hydrolysis or non-specific amine reactivity), NPys chemistry thrives in acidic environments (pH 4.0 – 6.0) . This unique capability allows for the chemoselective ligation of peptides and proteins that are insoluble or unstable at physiological pH.

This guide moves beyond standard protocols to address the mechanistic causality of the reaction, ensuring you can troubleshoot kinetics, solubility, and specificity issues effectively.

Module 1: The Mechanistic "Sweet Spot"

To optimize this reaction, you must understand that NPys is an activated disulfide , not a Michael acceptor. The reaction is a thiol-disulfide exchange where the thiolate (


) or thiol (

) attacks the sulfur of the NPys group, expelling 3-nitro-2-pyridinethione.

The pH Paradox:

  • Standard Thiol Logic: Higher pH = more deprotonated thiolate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) = faster reaction.
    
  • NPys Reality: The NPys group is highly electron-deficient (due to the nitro and pyridine nitrogen), making the sulfur extremely electrophilic. It does not require a fully deprotonated thiolate to react. It can proceed efficiently with the protonated thiol (

    
    ) at acidic pH, where side reactions (disulfide scrambling, oxidation) are suppressed.
    

NPys_Mechanism cluster_0 Reactants cluster_1 Products NPys Peptide-NPys (Activated Disulfide) Intermediate Transition State (Nucleophilic Attack) NPys->Intermediate Thiol Target Thiol (R-SH) Thiol->Intermediate Product Mixed Disulfide (Peptide-S-S-R) Intermediate->Product Leaving 3-nitro-2-pyridinethione (Yellow, Abs ~329nm) Intermediate->Leaving Note Optimal pH 4.5 - 6.5 Suppresses scrambling Maintains solubility Note->Intermediate

Figure 1: The NPys-thiol exchange mechanism. Note that the leaving group is chromogenic, allowing real-time monitoring.

Module 2: Optimized Protocol & Data

Do not use standard PBS (pH 7.4) by default. For NPys, Acetate or Citrate buffers are superior due to their buffering capacity in the acidic range.

Recommended Conditions
ParameterOptimization RangeThe "Why" (Causality)
pH 4.5 – 6.0 Balances reaction rate with specificity. Prevents disulfide scrambling and hydrolysis of the NPys group.
Buffer 0.1 M Na-Acetate Ideal buffering capacity at pH 4-5. Phosphate is acceptable if pH 6.0-6.5 is required for solubility.
Stoichiometry 1:1 to 1.2:1 NPys is expensive and reactive. A slight excess of the more soluble component drives completion.
Additives 6M Guanidine-HCl Optional. Essential if peptides aggregate. Does not interfere with NPys chemistry (unlike amine-reactive chemistries).
Reducing Agents FORBIDDEN TCEP/DTT must be removed. They will reduce the NPys group immediately, destroying the reagent.
Step-by-Step Workflow
  • Preparation of Thiol Component:

    • Ensure the target thiol is reduced. If TCEP/DTT was used, desalt into degassed 0.1 M Acetate buffer (pH 5.0).

    • Critical Check: Measure free thiol concentration using Ellman’s Reagent (DTNB) on a small aliquot before mixing.

  • Solubilization of NPys Component:

    • Dissolve the NPys-peptide in the same buffer. If hydrophobic, add acetonitrile (up to 30%) or Guanidine-HCl (6M).

    • Note: NPys derivatives are often stored as TFA salts; ensure the buffer has enough capacity to maintain pH ~5 upon addition.

  • Reaction Initiation:

    • Add the Thiol solution to the NPys solution.

    • Observation: The solution should turn faint yellow immediately due to the release of 3-nitro-2-pyridinethione.

  • Monitoring:

    • Monitor Absorbance at 329 nm .

    • Reaction is typically complete in 1–4 hours at Room Temperature.

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Q1: The reaction mixture turned yellow, but I see low product yield. What happened?

Diagnosis: You likely have Disulfide Scrambling or Hydrolysis .

  • The Science: The yellow color confirms the leaving group was released. However, if the pH was > 7.0, the released thiolate leaving group can attack the newly formed product (Peptide-S-S-R), causing it to fall apart or rearrange.

  • Solution: Lower the pH to 4.5 – 5.0. At this pH, the leaving group (pyridinethione) is protonated and less nucleophilic, preventing it from reversing the reaction.

Q2: Can I use TCEP to keep my peptide reduced during the reaction?

Direct Answer: NO.

  • Reasoning: TCEP is a potent disulfide reducing agent.[3][4][5] NPys is an activated disulfide.[1][2] TCEP will attack the NPys group faster than your peptide thiol will.

  • Workaround: If your peptide oxidizes rapidly (dimerizes) before reaction, use an immobilized TCEP resin to reduce it, then spin it down immediately before adding the supernatant to the NPys solution. Perform the reaction under Argon.

Q3: My peptide precipitates immediately upon mixing.

Diagnosis: Isoelectric Point (pI) clash.

  • The Science: Many peptides have pI values between 4 and 7. Performing the reaction near the pI causes aggregation.

  • Solution:

    • Shift pH away from the pI (e.g., if pI is 5.5, go to pH 4.0).

    • Add 6M Guanidine-HCl or 8M Urea . NPys chemistry is robust in denaturants.

    • Add 20-30% Acetonitrile if the peptides are hydrophobic.

Q4: How do I quantify the extent of the reaction without HPLC?

Method: UV-Vis Spectrophotometry.

  • The leaving group, 3-nitro-2-pyridinethione, has a molar extinction coefficient (

    
    ) of approximately 7,000 M⁻¹cm⁻¹ at 329 nm  (values vary slightly by solvent, typically cited between 325-335 nm).
    
  • Calculation:

    
    
    
Module 4: Decision Tree for Optimization

Troubleshooting_Tree Start Start: Low Yield / Failure Check_Color Did solution turn yellow? Start->Check_Color No_Yellow No Reaction Check_Color->No_Yellow No Yes_Yellow Reaction Occurred (But product missing?) Check_Color->Yes_Yellow Yes Check_TCEP Was TCEP/DTT present? No_Yellow->Check_TCEP Check_pH Was pH > 7.0? Yes_Yellow->Check_pH Remove_Reductant Solution: Remove Reductant (Desalt/Dialysis) Check_TCEP->Remove_Reductant Yes Check_Thiol Check Thiol Oxidation (Ellman's Test) Check_TCEP->Check_Thiol No Fix_pH Solution: Lower pH to 4.5-5.5 (Prevent Scrambling) Check_pH->Fix_pH Yes Check_pH->Check_Thiol No

Figure 2: Troubleshooting logic flow for NPys-thiol exchange failures.

References
  • Bernatowicz, M. S., et al. (1986). "Preparation of peptide-protein conjugates using the S-3-nitro-2-pyridinesulfenyl group." Analytical Biochemistry. Link

  • Matsueda, R., et al. (1981). "3-Nitro-2-pyridinesulfenyl (NPys) group: A novel selective protecting group which can be activated for peptide bond formation."[6] International Journal of Peptide and Protein Research.[7] Link

  • Albericio, F., et al. (2000). "Preparation and handling of peptides containing methionine and cysteine." Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Link

  • Thermo Fisher Scientific. "Crosslinking Technical Handbook: Thiol-Reactive Chemistries." Link

Sources

Technical Support Center: Handling and Troubleshooting for 2-[(3-nitro-2-pyridyl)thio]acetic acid (NPys-Acetic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with the technical insights and practical, field-proven protocols necessary for the successful use of 2-[(3-nitro-2-pyridyl)thio]acetic acid, hereafter referred to as NPys-acetic acid. This reagent is a powerful tool, particularly in bioconjugation and peptide chemistry, but its efficacy is critically dependent on maintaining its chemical integrity. Its primary vulnerability is moisture, which can lead to hydrolysis and complete loss of reactivity. This guide offers a comprehensive resource for understanding, preventing, and troubleshooting issues related to its moisture sensitivity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers encounter when working with NPys-acetic acid.

Q1: What is NPys-acetic acid and what is its primary application?

NPys-acetic acid is a chemical reagent primarily used to introduce the 3-nitro-2-pyridylsulfenyl (Npys) group. The Npys group is a valuable tool in biochemistry and synthetic chemistry, most notably for the protection and activation of thiol groups (-SH), such as those found in the amino acid cysteine.[1] Its key application is in facilitating the formation of disulfide bonds, which are critical for the structure and function of many proteins and peptides.[2] By reacting with a free thiol, NPys-acetic acid forms a mixed disulfide, which can then readily react with another thiol to form a new, desired disulfide bond. This makes it particularly useful in peptide synthesis and peptide-protein conjugation.[1][3]

Q2: What makes NPys-acetic acid sensitive to moisture?

Q3: What are the visible and analytical signs of reagent degradation?

Degradation of NPys-acetic acid can manifest in several ways:

  • Visual Signs: The pure reagent is typically a crystalline solid. Upon significant moisture exposure, it may appear clumpy, discolored, or have a "wet" or oily appearance.

  • Analytical Signs:

    • Thin-Layer Chromatography (TLC): A TLC of a fresh sample should show a single, well-defined spot. A degraded sample will often show multiple spots, including one at the baseline (polar degradation products) and potentially new product spots.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for assessing purity. The appearance of new, unexpected peaks or a change in the integration ratios of characteristic peaks indicates the presence of impurities or degradation products.

    • Mass Spectrometry (MS): Analysis by MS can confirm the presence of the correct molecular weight for NPys-acetic acid and identify the masses of any degradation products formed.[6]

Q4: How does degraded reagent affect my experiments?

Using degraded NPys-acetic acid will have severe consequences for your experiments:

  • Low or No Product Yield: The primary active component is consumed by hydrolysis, leaving insufficient reagent to react with your target molecule.

  • Inconsistent and Irreproducible Results: The variable amount of active reagent in a partially degraded bottle will lead to unpredictable reaction outcomes, making it impossible to achieve consistent results between experiments.

  • Complicated Purification: The introduction of degradation byproducts into your reaction mixture adds impurities that must be separated from your desired product, complicating downstream purification steps.

Section 2: Troubleshooting Guide

When experiments involving NPys-acetic acid fail, moisture contamination is a primary suspect. This table provides a systematic approach to troubleshooting common issues.

Symptom / Observation Potential Moisture-Related Cause Recommended Action & Verification
Low to no yield of the desired Npys-activated product. The NPys-acetic acid has been compromised by moisture, leading to significant hydrolysis and loss of reactivity.Action: Discard the suspect reagent. Open a fresh, unopened bottle of NPys-acetic acid and repeat the reaction under strictly anhydrous conditions (see Protocol 2). Verification: Before use, perform a quick quality control check on the new reagent using TLC or the functional QC test described in Protocol 3.
Reaction results are inconsistent from one day to the next. The reagent is being progressively degraded by repeated exposure to atmospheric moisture each time the bottle is opened.Action: Implement an aliquotting strategy (see Protocol 1). When a new bottle is opened, divide the contents into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). Verification: Use a fresh aliquot for each experiment. This ensures that the stock reagent is not repeatedly exposed to air.
TLC analysis of the reaction mixture shows multiple unknown spots. Degraded NPys-acetic acid has introduced hydrolysis byproducts into the reaction. Alternatively, reaction solvents may contain water, causing in-situ degradation.Action: Ensure all solvents are properly dried (e.g., using a solvent purification system or by storing over molecular sieves).[7] Use fresh, quality-controlled NPys-acetic acid. Verification: Run a control reaction with only the NPys-acetic acid in the solvent and heat it as you would for the main reaction. Analyze by TLC to see if degradation occurs without your substrate.
The reaction starts, but stalls before completion (monitored by LC-MS or TLC). There is a stoichiometric excess of water in the reaction system, which is competing with your substrate for the reagent.Action: Re-evaluate the entire experimental setup for sources of moisture. This includes glassware (must be oven-dried), solvents, and even the substrate itself, which may need to be dried azeotropically.[7] Verification: Use a Karl Fischer titrator to measure the water content of your solvents to ensure they meet the required anhydrous standard.

Section 3: Essential Protocols for Ensuring Reagent Integrity

Adherence to strict, validated protocols is non-negotiable for success.

Protocol 1: Receiving, Inspecting, and Storing NPys-Acetic Acid

The integrity of your reagent is best preserved by minimizing its exposure to the atmosphere.

Materials:

  • New bottle of NPys-acetic acid

  • Inert atmosphere glovebox or Schlenk line

  • Multiple small, amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas source

  • Parafilm or laboratory sealing tape

Procedure:

  • Initial Inspection: Upon receiving the reagent, inspect the manufacturer's seal for any signs of tampering or damage. Do not use if the seal is broken.

  • Transfer to Inert Atmosphere: Move the unopened bottle into a glovebox. If a glovebox is not available, prepare the reagent for aliquotting under a positive pressure of inert gas using a Schlenk line.

  • Aliquotting: Carefully open the main bottle. Quickly and efficiently portion the solid reagent into the pre-labeled smaller vials. Fill each vial with an amount suitable for a single experiment.

  • Inert Gas Purge: Before sealing, flush the headspace of each small vial with argon or nitrogen gas for 15-30 seconds.

  • Sealing: Tightly screw on the PTFE-lined caps. For extra protection, wrap the cap-vial interface with Parafilm.

  • Storage: Store the aliquots in a desiccator, inside a freezer rated for chemical storage (-20°C is standard). The desiccator provides a second layer of protection against moisture.[8][9]

Causality: Aliquotting prevents the contamination of the entire stock of the reagent. The main bottle is opened only once, drastically reducing the chance of widespread hydrolysis. Storing under inert gas in a freezer slows down any potential degradation pathways.

Protocol 2: Inert Atmosphere Reaction Setup

This protocol outlines the essential steps for running a reaction with NPys-acetic acid.

Materials:

  • Oven-dried (≥120°C for at least 4 hours) or flame-dried glassware

  • Schlenk line or glovebox

  • Anhydrous grade solvent

  • Gas-tight syringes and needles

  • Rubber septa

Procedure:

  • Glassware Preparation: Assemble your reaction flask (e.g., a round-bottom flask with a stir bar) while hot from the oven and immediately place it under vacuum on a Schlenk line. Cycle between vacuum and inert gas (e.g., Argon) three times to remove atmospheric gases and adsorbed water.

  • Adding Solids: If working on a Schlenk line, add your solid reagents (including the NPys-acetic acid aliquot) to the flask under a positive flow of inert gas to prevent air from entering.

  • Adding Solvents: Use a gas-tight syringe to transfer anhydrous solvent from a sealed manufacturer's bottle or a solvent purification system into the reaction flask through a rubber septum.

  • Maintaining Atmosphere: Ensure a positive pressure of inert gas is maintained throughout the reaction, typically by connecting the flask to a bubbler or a balloon filled with the inert gas.

  • Reagent Additions: If other reagents are added during the reaction, they must also be anhydrous and added via syringe.

Causality: Every step is designed to create a closed system that excludes atmospheric water vapor. Oven-drying removes adsorbed water from glassware surfaces, the vacuum/inert gas cycles remove air from the vessel, and proper syringe techniques prevent atmospheric ingress during reagent transfer.

Protocol 3: Functional Quality Control (QC) Test

This simple test validates the reactivity of a new bottle or aliquot of NPys-acetic acid before committing to a large-scale or critical experiment.

Materials:

  • NPys-acetic acid (from the aliquot to be tested)

  • A model thiol (e.g., N-acetylcysteine or benzyl mercaptan)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • TLC plate (silica gel)

  • Appropriate TLC mobile phase (e.g., 50:50 Ethyl Acetate:Hexanes, may require optimization)

  • UV lamp (254 nm)

Procedure:

  • Prepare Solutions:

    • Solution A: Dissolve a small amount (1-2 mg) of NPys-acetic acid in 0.5 mL of anhydrous solvent.

    • Solution B: Dissolve a small amount (1-2 mg) of the model thiol in 0.5 mL of anhydrous solvent.

  • TLC Spotting:

    • On a TLC plate, spot Solution A in the left lane.

    • Spot Solution B in the right lane.

    • In the center lane, spot Solution A, and then spot Solution B directly on top of it (this is your co-spot/reaction lane).

  • Reaction & Development: Allow the plate to sit for 2-3 minutes to let the reaction initiate in the co-spot lane. Develop the TLC plate in your chosen mobile phase.

  • Analysis:

    • Visualize the plate under a UV lamp.

    • Expected Result for Active Reagent: In the center lane, you should see the disappearance or significant reduction in the intensity of the NPys-acetic acid spot and the appearance of a new spot corresponding to the Npys-protected thiol. The starting material spots in the left and right lanes serve as references.

    • Result for Inactive Reagent: The center lane will look like a simple combination of the left and right lanes, with no new product spot and no significant consumption of the NPys-acetic acid spot.

Causality: This test provides direct functional evidence of the reagent's ability to perform its intended chemistry. It is a rapid, low-cost method to prevent the loss of valuable substrates and time due to inactive reagents.

Section 4: Diagrams and Workflows

Visual aids are essential for reinforcing complex protocols and chemical concepts.

Reagent_Handling_Workflow cluster_storage Secure Storage cluster_handling Inert Atmosphere Handling cluster_reception Initial Reception cluster_usage Experimental Use storage Store Aliquots in Desiccator at -20°C qc_test Perform QC Test (Protocol 3) storage->qc_test aliquot Aliquot Bulk Reagent into Single-Use Vials purge Purge Each Vial with Argon or Nitrogen aliquot->purge seal Seal Tightly and Wrap with Parafilm purge->seal seal->storage receive Receive New Reagent inspect Inspect Manufacturer's Seal receive->inspect inspect->aliquot If seal is OK use_vial Use One Full Aliquot Per Experiment qc_test->use_vial If Pass discard_stock Discard Entire Batch & Order New qc_test->discard_stock If Fail discard Discard Any Unused Reagent in Open Vial use_vial->discard Hydrolysis_Pathway reactant NPys-Acetic Acid (Active Reagent) product1 Inactive Pyridine Byproduct reactant->product1 Hydrolysis reactant->product1 product2 Thioacetic Acid Derivative water H₂O (Moisture) water->product1

Caption: Plausible hydrolysis pathway of NPys-acetic acid.

Section 5: References

Sources

Technical Support Center: NPys-Peptide Synthesis via Boc Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, Peptide Chemistry Division Topic: Strategies for synthesizing 3-nitro-2-pyridinesulfenyl (NPys) peptides using Boc/Benzyl chemistry.

Executive Summary & Chemical Logic

Why use Boc chemistry for NPys? The NPys group is a thiol-activating protecting group that forms an activated disulfide with cysteine. It is base-labile (unstable to piperidine), making it incompatible with standard Fmoc synthesis unless introduced at the very end. Conversely, NPys is acid-stable (resistant to TFA), making Boc chemistry the theoretically ideal platform.

The Critical Challenge: While stable to TFA, the NPys group is susceptible to reduction or scrambling during Hydrogen Fluoride (HF) cleavage , the standard final step in Boc chemistry. Standard scavengers like Ethanedithiol (EDT) or p-Thiocresol will destroy the NPys group immediately.

The Solution: We recommend two distinct workflows. Protocol A (Post-Synthetic Conversion) is the "Self-Validating" robust method for internal cysteines. Protocol B (Direct Incorporation) is faster but riskier, suitable primarily for N-terminal introduction.

Experimental Workflows (Visualized)

The following diagram outlines the decision matrix for selecting the correct synthesis strategy.

NPys_Strategy Start Start: NPys Peptide Design Pos_Check Where is the Cys(NPys)? Start->Pos_Check Internal Internal Position Pos_Check->Internal Sequence contains internal Cys N_Term N-Terminal Pos_Check->N_Term Cys is at N-terminus Method_A PROTOCOL A: Post-Synthetic (Recommended) Internal->Method_A N_Term->Method_A Safety preferred Method_B PROTOCOL B: Direct Coupling (High Risk) N_Term->Method_B Speed preferred Step_A1 Synthesize with Cys(Acm) or Cys(Mob) Method_A->Step_A1 Step_B1 Synthesize Peptide Chain Method_B->Step_B1 Step_A2 Std. HF Cleavage (Any Scavenger) Step_A1->Step_A2 Step_A3 React with DTNP in TFA/Thioanisole Step_A2->Step_A3 Final Final Product: Cys(NPys)-Peptide Step_A3->Final Step_B2 Couple Boc-Cys(NPys)-OH Step_B1->Step_B2 Step_B3 HF Cleavage (NO THIOL SCAVENGERS) Step_B2->Step_B3 Step_B3->Final

Caption: Decision tree for NPys synthesis. Protocol A is preferred for high fidelity; Protocol B requires strict scavenger control.

Protocol A: Post-Synthetic Conversion (The "Gold Standard")

This method is self-validating because it separates the harsh HF cleavage from the sensitive NPys introduction. It utilizes 2,2'-dithiobis(5-nitropyridine) (DTNP) to convert protected Cysteines into Cys(NPys).[1]

Reagents Required
  • Precursor: Peptide synthesized with Cys(Acm) (Acetamidomethyl) or Cys(Mob) (4-methoxybenzyl).

  • Conversion Reagent: DTNP (2,2'-dithiobis(5-nitropyridine)).[1][2][3]

  • Solvent System: TFA / Thioanisole (95:5).

Step-by-Step Procedure
  • Synthesis & Cleavage:

    • Synthesize the peptide using standard Boc protocols on MBHA resin.

    • Use Boc-Cys(Acm)-OH at the desired NPys position.

    • Perform standard HF cleavage (e.g., HF/Anisole/DMS). Note: Since NPys is not yet present, you can use standard scavengers.

    • Lyophilize the crude peptide.[4]

  • The DTNP Exchange (The Critical Step):

    • Dissolve the crude peptide (approx. 5 mg/mL) in TFA containing 5% Thioanisole .

    • Add 10 equivalents of DTNP.

    • Incubate: Stir at room temperature for 1–2 hours.

    • Mechanism:[3][4][5] The thioanisole acts as a catalyst, attacking the DTNP to form a reactive sulfonium intermediate, which then displaces the Acm/Mob group.

  • Work-up:

    • Precipitate the peptide by adding cold diethyl ether (10x volume).

    • Centrifuge and wash the pellet 3x with ether to remove excess DTNP.

    • Purification: HPLC using water/acetonitrile gradients (0.1% TFA). Note: Cys(NPys) absorbs at ~326 nm (yellow), allowing specific detection.

Protocol B: Direct Monomer Incorporation (N-Terminal Only)

Use this protocol only if the NPys residue is at the N-terminus and you wish to avoid the post-synthetic step. This method fails if you use incorrect scavengers.

Reagents Required
  • Monomer: Boc-Cys(NPys)-OH.[5]

  • Coupling Agents: DCC/HOBt or DIC/Oxyma. (Avoid bases like Piperidine).

  • Cleavage Cocktail: Strictly Thiol-Free.

Step-by-Step Procedure
  • Chain Elongation:

    • Synthesize the peptide up to the penultimate residue.

    • Remove the final Boc group (TFA/DCM).[6]

  • Coupling Cys(NPys):

    • Couple Boc-Cys(NPys)-OH (3 eq) using DCC/HOBt in DMF.

    • Check: The resin should turn slightly yellow.

    • Warning: Do not use base-mediated coupling (like HBTU/DIEA) for extended periods if possible, though rapid coupling is usually tolerated.

  • The "Thiol-Free" HF Cleavage:

    • CRITICAL: You cannot use Ethanedithiol (EDT), p-Thiocresol, or Dimethyl sulfide (DMS) if it risks reducing the NPys.

    • Cocktail: HF (90%) / Anisole (10%) or HF / p-Cresol .

    • Temperature: Maintain strictly at -5°C to 0°C. Reaction time: 45–60 mins.

    • Note: Without thiol scavengers, t-butyl cations (from Boc/tBu side chains) are harder to quench. Ensure Anisole concentration is sufficient.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Loss of NPys group (Mass - 154 Da) Reduction during cleavage. You likely used a thiol scavenger (EDT, DTT, mercaptoethanol) in the HF step.Switch to Protocol A. If using Protocol B, ensure only Anisole/p-Cresol is used in HF. Never use DTT during workup.
Low Yield / Scrambling Trp Alkylation. NPys is an activated disulfide and can react with Tryptophan if not protected.Use Boc-Trp(For)-OH . The formyl group protects the indole ring. Remove Formyl group before NPys introduction if using Protocol A.
Peptide is not Yellow NPys is absent. The NPys chromophore is yellow. If the product is white, the group is gone.Check your cleavage cocktail.[4] Ensure no reducing agents were used in HPLC buffers (degas solvents, no DTT).
Incomplete Acm removal (Protocol A) Insufficient Activation. The DTNP reaction requires Thioanisole to drive the Acm removal.Ensure the solvent is TFA/Thioanisole (95:5) . Neat TFA is insufficient for removing Acm with DTNP.

Frequently Asked Questions (FAQs)

Q1: Can I use Fmoc chemistry for NPys peptides? A: Generally, no. The NPys group is unstable in the 20% piperidine used for Fmoc deprotection. However, you can use Fmoc chemistry for the rest of the chain, and introduce Boc-Cys(NPys)-OH as the final residue (using Boc protocols for the last step), provided you do not need to deprotect the N-terminus further.

Q2: How stable is the Cys(NPys) peptide in solution? A: It is stable in acidic conditions (0.1% TFA). In neutral buffers (pH 7+), it becomes reactive toward free thiols. Avoid buffers containing DTT or TCEP, as these will immediately cleave the NPys group.

Q3: Why does Protocol A use Thioanisole? A: Thioanisole acts as a "soft" nucleophile. It attacks the DTNP disulfide to form a reactive sulfonium species, which is strong enough to displace the Acm protecting group from the Cysteine sulfur. Without Thioanisole, DTNP cannot remove Acm.

Q4: Can I use TFMSA instead of HF? A: Yes. TFMSA (Trifluoromethanesulfonic acid) is a viable alternative to HF for Boc cleavage and is generally compatible with NPys if thiol scavengers are omitted. Use the standard TFMSA/TFA/DMS/Anisole cocktail, but omit the DMS/Thiols if you have a pre-installed NPys (Protocol B).

References

  • Bernatowicz, M. S., Matsueda, R., & Matsueda, G. R. (1986). Peptide-ligand conjugates: A new strategy for the preparation of peptide-protein conjugates using the Npys protecting group. International Journal of Peptide and Protein Research, 28(2), 107-112.

  • Ponsati, B., Giralt, E., & Andreu, D. (1990). A new convenient method for the synthesis of Npys-protected peptides. Tetrahedron, 46(24), 8255-8266.

  • Albericio, F., et al. (1998). Preparation of Cys(Npys)-containing peptides: A re-evaluation of the stability of the Npys group. Journal of Peptide Science.

  • Ridge, R. J., & Ryskamp, D. (2006). 2,2′-Dithiobis(5-nitropyridine) (DTNP) as an Effective and Gentle Deprotectant for Common Cysteine Protecting Groups.[2][3] Journal of Peptide Science.

Sources

Validation & Comparative

The Stability Showdown: A Researcher's Guide to NPys vs. Maleimide for Cysteine Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of bioconjugation, the selective and stable modification of cysteine residues is a cornerstone for the development of advanced therapeutics like antibody-drug conjugates (ADCs), as well as for fluorescent labeling and proteomics studies. For decades, the workhorse for this transformation has been the maleimide moiety, prized for its rapid and specific reaction with thiols. However, the Achilles' heel of traditional N-alkyl maleimide conjugates has always been their instability, leading to premature cleavage of the payload and potential off-target effects.

This guide delves into a critical comparison between conventional N-alkyl maleimides and the next-generation N-substituted pyridyl (NPys) and other N-aryl maleimides, which have emerged as a superior alternative, offering enhanced stability without compromising conjugation efficiency. We will explore the underlying chemical principles, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their bioconjugation strategies.

The Instability of Conventional Maleimide Conjugates: A Tale of Retro-Michael Addition

The conjugation of a thiol to a maleimide proceeds via a Michael addition, forming a thiosuccinimide linkage. While this reaction is fast and selective at physiological pH, the resulting conjugate is susceptible to a reverse reaction known as retro-Michael addition.[1][2] This process is particularly problematic in vivo, where endogenous thiols like glutathione can facilitate the removal of the conjugated payload, diminishing the therapeutic efficacy and potentially causing off-target toxicity.[3]

N-Aryl Maleimides: A Paradigm Shift in Conjugate Stability

To address the instability of N-alkyl maleimide conjugates, researchers have turned to N-aryl maleimides. The introduction of an aryl group on the maleimide nitrogen atom has a profound impact on the stability of the resulting thiosuccinimide conjugate.

Mechanism of Enhanced Stability

The enhanced stability of N-aryl maleimide conjugates stems from the electronic properties of the aryl substituent. The electron-withdrawing nature of the aryl ring promotes the hydrolysis of the thiosuccinimide ring to a stable, ring-opened succinamic acid thioether.[1][4] This hydrolyzed product is no longer susceptible to the retro-Michael reaction, thus providing a permanent and stable linkage.[1] The resonance delocalization in N-aryl maleimides makes the carbonyl groups of the thiosuccinimide ring more electrophilic and, therefore, more prone to nucleophilic attack by water, leading to accelerated hydrolysis.[4]

Head-to-Head Comparison: N-Alkyl vs. N-Aryl Maleimides

Performance ParameterN-Alkyl MaleimidesN-Aryl Maleimides (including NPys)
Reaction Kinetics Fast reaction with thiols at pH 6.5-7.5.[4] Second-order rate constants are typically in the range of 0.5 x 10³ to 1.6 x 10³ M⁻¹s⁻¹.[4]Maintain high conjugation efficiency, comparable to or even exceeding N-alkyl maleimides, especially at lower pH.[4]
Conjugate Stability Prone to retro-Michael addition, leading to significant deconjugation in the presence of endogenous thiols.[5][6]Exhibit significantly enhanced stability due to rapid post-conjugation hydrolysis of the thiosuccinimide ring.[1][5][6]
Deconjugation Data Can show 35-67% deconjugation in serum over 7 days at 37°C.[5][6]Typically show less than 20% deconjugation under the same conditions.[5][6]
Side Reactions Susceptible to hydrolysis of the maleimide ring before conjugation, especially at pH > 7.5.[7] The primary concern is the reversibility of the conjugate.The maleimide ring can also hydrolyze before conjugation. However, the key advantage is the stabilization of the conjugate post-reaction.
Applications Widely used, but the instability is a major drawback for in vivo applications requiring long-term stability.Ideal for applications demanding high stability, such as the development of antibody-drug conjugates (ADCs).[4][6]

Experimental Workflows and Protocols

General Considerations for Cysteine Bioconjugation
  • Disulfide Reduction: Ensure that the cysteine residues are in their reduced, free thiol form. This is typically achieved by pre-treating the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is advantageous as it does not need to be removed before conjugation.[7]

  • Reaction Buffer: A pH range of 6.5-7.5 is optimal for selective thiol-maleimide conjugation.[7] Common buffers include phosphate-buffered saline (PBS), HEPES, and Tris. Buffers should be degassed to prevent re-oxidation of thiols.[8]

  • Maleimide Reagent Preparation: Maleimide reagents are often not readily soluble in aqueous buffers and are susceptible to hydrolysis.[7] It is recommended to prepare a concentrated stock solution in an anhydrous, water-miscible organic solvent like DMSO or DMF and add it to the reaction mixture immediately before starting the conjugation.[7]

Experimental Workflow

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis protein_prep Prepare Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) tcep_add Add TCEP (10-100x molar excess) Incubate for 20-30 min at RT protein_prep->tcep_add Reduce Disulfides conjugation Add Maleimide Stock Solution (10-20x molar excess) to Protein Solution tcep_add->conjugation maleimide_prep Prepare Maleimide Stock Solution (10 mM in anhydrous DMSO or DMF) maleimide_prep->conjugation incubation Incubate with gentle mixing (2h at RT or overnight at 4°C, protected from light) conjugation->incubation purification Purify Conjugate (e.g., size-exclusion chromatography, dialysis) incubation->purification analysis Characterize Conjugate (e.g., SDS-PAGE, Mass Spectrometry) purification->analysis

Caption: General workflow for cysteine bioconjugation with maleimide reagents.

Step-by-Step Protocol for Cysteine Conjugation with an N-Aryl Maleimide
  • Protein Preparation: Dissolve the cysteine-containing protein in a degassed buffer (e.g., 1x PBS, pH 7.2) to a concentration of 1-10 mg/mL.[8]

  • Reduction of Disulfide Bonds: Add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.

  • Maleimide Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the N-aryl maleimide reagent in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the N-aryl maleimide stock solution to the reduced protein solution with gentle mixing.[9]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purification: Remove the excess, unreacted maleimide reagent and byproducts using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.[9][10]

  • Characterization: Analyze the purified conjugate to determine the degree of labeling and confirm the successful conjugation using techniques such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.

Reaction Mechanisms Visualized

G cluster_michael Michael Addition cluster_retro Retro-Michael Addition (N-Alkyl Maleimides) cluster_hydrolysis Hydrolysis & Stabilization (N-Aryl Maleimides) Thiol Protein-SH Maleimide R-N-Maleimide Thiol->Maleimide Nucleophilic Attack Thiosuccinimide Protein-S-Thiosuccinimide-N-R Maleimide->Thiosuccinimide Conjugate Formation Thiosuccinimide_retro Protein-S-Thiosuccinimide-N-Alkyl Deconjugated Protein-SH + R'-S-Thiosuccinimide-N-Alkyl Thiosuccinimide_retro->Deconjugated Thiol Exchange Endogenous_thiol R'-SH (e.g., Glutathione) Endogenous_thiol->Thiosuccinimide_retro Thiosuccinimide_aryl Protein-S-Thiosuccinimide-N-Aryl Hydrolyzed Protein-S-Succinamic Acid-N-Aryl (Stable) Thiosuccinimide_aryl->Hydrolyzed Ring Opening Water H₂O Water->Thiosuccinimide_aryl

Caption: Reaction pathways for maleimide-cysteine conjugation and subsequent reactions.

Conclusion

The choice between N-alkyl and N-aryl maleimides for cysteine bioconjugation is a critical decision that directly impacts the stability and, consequently, the efficacy of the final product. While traditional N-alkyl maleimides offer rapid conjugation, their inherent instability due to retro-Michael addition is a significant liability, particularly for in vivo applications. N-aryl maleimides, including N-pyridyl variants, represent a robust solution to this problem by promoting post-conjugation hydrolysis to form a stable, irreversible linkage. The experimental data overwhelmingly supports the superior stability of N-aryl maleimide conjugates. For researchers and drug developers seeking to create highly stable and effective bioconjugates, the adoption of N-aryl maleimide chemistry is a scientifically sound and field-proven strategy.

References

  • Current time inform
  • Christie, R. J., et al. (2016). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 235, 135-142.
  • Park, K. (2015).
  • Technical Support Center: Maleimide Conjug
  • Zahorska, E. (2025).
  • Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. (2015). PubMed. [Link]

  • Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry. (2016). JoVE. [Link]

  • Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. Bio-Techne.
  • Maleimide Labeling of Proteins and Other Thiol
  • Fast Cysteine Bioconjugation Chemistry. (2018). PMC. [Link]

  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2016).
  • Addressing the retro-michael instability of maleimide bioconjug
  • Maleimide Conjug
  • The kinetics of reaction between L-cysteine hydrochloride and some maleimides. (2017). Reactive and Functional Polymers, 114, 61-68.
  • On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. (2024). Journal of the American Chemical Society.
  • Protocol: Maleimide labeling of proteins and other thiolated biomolecules. (2019). Click Chemistry Tools.
  • Retro-Michael Reaction - Explore the Science & Experts. ideXlab.
  • Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. (2023).
  • Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. (2022). MDPI. [Link]

  • Bioconjugation : Methods and Protocols. (2019). New York University Shanghai.
  • Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2016). Angewandte Chemie.
  • Tunable degradation of maleimide-thiol adducts in reducing environments. (2012). PMC. [Link]

  • Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. (2019). PMC. [Link]

  • Kinetics of the Reaction of N-ethylmaleimide With Cysteine and Some Congeners. (1966). PubMed. [Link]

  • Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. (2021). PMC. [Link]

  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. (2023). MDPI. [Link]

  • Bioconjug
  • Insights into maleimide-thiol conjug
  • Recent advances in N- and C-terminus cysteine protein bioconjug
  • Covalent Modification of Biomolecules through Maleimide-Based Labeling Strategies. (2018). ACS Publications. [Link]

Sources

A Researcher's Guide to Monitoring NPys-Thiol Exchange with UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in bioconjugation, understanding the kinetics and efficiency of thiol-disulfide exchange reactions is paramount. The 3-nitro-2-pyridinesulfenyl (NPys) group has emerged as a valuable tool for the protection and subsequent activation of thiol functionalities, particularly on cysteine residues within peptides and proteins.[1][2] A key advantage of the NPys group is the ability to monitor its exchange with a free thiol in real-time using UV-Vis spectroscopy. This guide provides an in-depth, objective comparison of this method with other alternatives, supported by the necessary experimental framework.

The Chemistry of NPys-Thiol Exchange

At its core, the NPys-thiol exchange is a nucleophilic substitution reaction. A free thiol (R-SH), acting as a nucleophile, attacks the disulfide bond of the NPys-protected molecule (Biomolecule-S-NPys). This results in the formation of a new disulfide bond between the biomolecule and the incoming thiol, and the release of 3-nitro-2-thiopyridone, which rapidly tautomerizes to pyridine-2-thione.[3][4][5]

The reaction can be summarized as follows:

Biomolecule-S-NPys + R-SH → Biomolecule-S-S-R + 3-nitro-2-thiopyridone

It is the release of this distinct chromophoric leaving group, pyridine-2-thione, that forms the basis of the UV-Vis monitoring method.

The Spectroscopic Handle: Why UV-Vis Works

The power of UV-Vis spectroscopy in this context lies in the significant and well-defined change in the absorption spectrum upon the release of pyridine-2-thione. The NPys-thiol adduct has a minimal absorbance in the near-UV region, while the liberated pyridine-2-thione exhibits a strong absorbance maximum around 343 nm.[6] This allows for the direct, real-time quantification of the reaction progress by monitoring the increase in absorbance at this wavelength.

NPys_Thiol_Exchange_Monitoring cluster_reactants Reactants cluster_products Products cluster_monitoring UV-Vis Monitoring Biomolecule_S_NPys Biomolecule-S-NPys (Low Absorbance at 343 nm) Bioconjugate Bioconjugate (Biomolecule-S-S-R) Biomolecule_S_NPys->Bioconjugate Thiol-Disulfide Exchange Pyridine_2_thione Pyridine-2-thione (Strong Absorbance at 343 nm) Biomolecule_S_NPys->Pyridine_2_thione Release of Leaving Group Free_Thiol Free Thiol (R-SH) Free_Thiol->Bioconjugate Spectrophotometer Spectrophotometer (Monitors Absorbance at 343 nm) Pyridine_2_thione->Spectrophotometer Generates Signal

Experimental Protocol: A Step-by-Step Guide

The following protocol provides a robust framework for monitoring NPys-thiol exchange. It is crucial to optimize buffer conditions and reactant concentrations for your specific system.

Materials:

  • NPys-activated biomolecule (e.g., protein, peptide)

  • Thiol-containing molecule for conjugation

  • Reaction Buffer: A common choice is 0.1 M sodium phosphate, pH 7.0-8.0, containing 1 mM EDTA. The slightly alkaline pH facilitates the deprotonation of the thiol to the more nucleophilic thiolate.

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of the NPys-activated biomolecule and the thiol-containing molecule in the reaction buffer. The concentrations should be chosen to allow for a measurable change in absorbance upon reaction completion.

  • Spectrophotometer Setup:

    • Set the spectrophotometer to monitor the absorbance at the λmax of pyridine-2-thione (approximately 343 nm).

    • Blank the instrument using the reaction buffer.

  • Reaction Initiation:

    • In a quartz cuvette, add the reaction buffer and the NPys-activated biomolecule.

    • Place the cuvette in the spectrophotometer and record the initial absorbance (this should be close to zero).

    • Initiate the reaction by adding the thiol-containing molecule to the cuvette and mix thoroughly but gently to avoid protein denaturation.

  • Data Acquisition:

    • Immediately begin recording the absorbance at 343 nm over time. The frequency of data collection will depend on the reaction kinetics. For rapid reactions, measurements every few seconds may be necessary. For slower reactions, measurements every few minutes may suffice.

  • Data Analysis:

    • The concentration of the released pyridine-2-thione can be calculated at any time point using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of pyridine-2-thione (approximately 8,080 M⁻¹cm⁻¹ at 343 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration.

    • The extent of conjugation can be determined by comparing the final absorbance to the theoretical maximum absorbance, which is based on the initial concentration of the NPys-activated biomolecule.

Comparative Analysis: UV-Vis vs. Alternative Methods

While UV-Vis spectroscopy offers a convenient and continuous method for monitoring NPys-thiol exchange, it is essential to consider its performance in the context of other available techniques.

FeatureUV-Vis SpectroscopyEllman's AssayHPLC-Based MethodsMass Spectrometry
Principle Measures the absorbance of the released pyridine-2-thione.Measures the absorbance of the TNB²⁻ anion released from DTNB upon reaction with a free thiol.[7][8]Separates reaction components based on properties like hydrophobicity or size, with UV detection.[][10]Measures the mass-to-charge ratio of molecules, allowing for precise identification of reactants and products.[11][12]
Monitoring Real-time, continuous.Endpoint or pseudo-kinetic (requires multiple time points and quenching).Endpoint or time-course (requires sample quenching and injection at different time points).[13]Endpoint analysis of the final product or quenched reaction aliquots.[14][15]
Throughput High (can be adapted for plate-based assays).High (well-suited for 96-well plates).Lower (serial sample analysis).Lower (sample preparation and analysis time can be significant).
Information Provided Reaction kinetics, extent of reaction.Quantification of free thiols.Purity of the conjugate, presence of side products, quantification of reactants and products.[16]Precise mass of the conjugate, confirmation of modification site (with MS/MS), detection of heterogeneity.[17]
Advantages Simple, non-destructive, continuous monitoring.Well-established, sensitive.[18]High resolution, provides detailed information on product distribution.Unambiguous identification of products, high sensitivity.
Limitations Interference from other chromophores absorbing at 343 nm, requires a chromophoric leaving group.Can be susceptible to interference from other reducing agents, requires a separate assay for each time point.[19]Requires method development, can be time-consuming.Destructive, requires specialized instrumentation and expertise.

Comparison_Flowchart Start Need to Monitor Thiol-Disulfide Exchange Question1 Is real-time kinetic data required? Start->Question1 UV_Vis UV-Vis Spectroscopy (NPys-thiol exchange) Question1->UV_Vis Yes Question2 Is detailed product characterization needed? Question1->Question2 No HPLC_MS HPLC and/or Mass Spectrometry Question2->HPLC_MS Yes Ellmans Ellman's Assay (Endpoint or pseudo-kinetic) Question2->Ellmans No

Causality Behind Experimental Choices

  • Choice of Buffer pH: The rate of thiol-disulfide exchange is pH-dependent. A slightly alkaline pH (7.0-8.0) is generally preferred to increase the concentration of the more reactive thiolate anion. However, the stability of the biomolecule at a given pH must also be considered.

  • Inclusion of EDTA: The chelating agent EDTA is included to prevent metal-catalyzed oxidation of free thiols, which can lead to the formation of unwanted disulfide bonds and interfere with the reaction.

  • Wavelength Selection: Monitoring at the λmax of the released chromophore (pyridine-2-thione at ~343 nm) provides the highest sensitivity and signal-to-noise ratio.

Trustworthiness and Self-Validation

The UV-Vis monitoring of NPys-thiol exchange is a self-validating system. The continuous increase in absorbance at 343 nm provides a direct and unambiguous measure of the reaction's progress. The final absorbance value should correspond to the initial concentration of the NPys-activated biomolecule, providing an internal control for the reaction's completion. For further validation, the final reaction mixture can be analyzed by a complementary technique such as HPLC or mass spectrometry to confirm the identity and purity of the bioconjugate.

Conclusion

Monitoring NPys-thiol exchange using UV-Vis spectroscopy is a powerful, convenient, and reliable method for researchers in bioconjugation and drug development. Its ability to provide real-time kinetic data with a simple experimental setup makes it an invaluable tool for optimizing reaction conditions and ensuring the efficient formation of well-defined bioconjugates. While alternative methods like HPLC and mass spectrometry offer more detailed product characterization, the UV-Vis approach remains a frontline technique for the routine and high-throughput monitoring of this important class of bioconjugation reactions.

References

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC. (n.d.).
  • Matsueda, R., Kimura, T., & Matsueda, G. (1981). 3-NITRO-2-PYRIDINESULFENYL GROUP FOR PROTECTION AND ACTIVATION OF THE THIOL FUNCTION OF CYSTEINE. Semantic Scholar.
  • Creative Proteomics. (n.d.). Mass Spectrometry Analysis Of Protein Modification Sites.
  • Thiol-and Disulfide-Based Stimulus-Responsive Soft Materials. (2021, June 11). Encyclopedia.pub.
  • Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase. (n.d.). PNAS.
  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2025, November 18). MDPI.
  • On the mechanism of spontaneous thiol–disulfide exchange in proteins. (n.d.). RSC Publishing.
  • Identification of Protein Modifications by Mass Spectrometry. (n.d.).
  • Redox Reactions of Thiols and Disulfides. (2022, July 20). Chemistry LibreTexts.
  • MS Vision. (2024, November 11). Characterization of intact and modified proteins by mass spectrometry.
  • Thiolysis of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. An approach towards a general deprotection scheme in peptide synthesis. (n.d.). PubMed.
  • Protein mass spectrometry. (n.d.). Wikipedia.
  • 3-nitro-2-pyridinesulfenyl (Npys) group. A novel selective protecting group which can be activated for peptide bond formation. (n.d.). PubMed.
  • 3-NITRO-2-PYRIDINESULFENYL GROUP FOR PROTECTION AND ACTIVATION OF THE THIOL FUNCTION OF CYSTEINE. (2006, March 27). Chemistry Letters | Oxford Academic.
  • Thiolysis of the 3‐nitro‐2‐pyridinesulfenyl (Npys) protecting group An approach towards a general deprotection scheme in peptide synthesis. (n.d.). Weizmann Institute of Science.
  • Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. (n.d.). PubMed.
  • Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. (2025, November 19). Analytical Chemistry - ACS Publications.
  • Quantification of Thiols and Disulfides - PMC. (n.d.).
  • Global methods to monitor the thiol-disulfide state of proteins in vivo. (2006, May 15). PubMed.
  • Conjugation Efficiency Analysis for Bioconjugates. (n.d.). BOC Sciences.
  • Controlled peptide-protein conjugation by means of 3-nitro-2-pyridinesulfenyl protection-activation. (n.d.). PubMed.
  • Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. (n.d.). ResearchGate.
  • 2(1H)-Pyridinethione. (n.d.). NIST WebBook.
  • 2-Mercaptopyridine. (n.d.). PubChem - NIH.
  • Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide... (n.d.). ResearchGate.
  • CHAPTER 1.2: Techniques to Monitor Disulfide Bond Formation and the Reduction Potential of Cysteine–Cystine Couples In vitro and In vivo. (2018, July 31). Books.
  • Analyzing protein conjugation reactions for antibody-drug conjugate synthesis using polarized excitation emission matrix spectroscopy. (2022, September 7).
  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023, February 28). ACS Omega - ACS Publications.
  • Services - Bioconjugate Analysis & Purification - HPLC Analysis. (n.d.). CellMosaic.
  • Ellman's assay for in-solution quantification of sulfhydryl groups. (n.d.). BMG Labtech.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. (2024, September 18). MDPI.
  • The Nitrile Bis-Thiol Bioconjugation Reaction. (2023, August 15). ChemRxiv.
  • Ellman's assay for in-solution quantification of sulfhydryl groups. (2019, January 9). Analytik NEWS.
  • Ellman's Assay Protocol. (n.d.). Encapsula NanoSciences.
  • Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. (2023, February 28). PMC.
  • Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. (2023, August 30). MDPI.
  • NanoUV-VIS: An Interactive Visualization Tool for Monitoring the Evolution of Optical Properties of Nanoparticles Throughout Synthesis Reactions. (2017, September 20). National Institute of Standards and Technology.
  • Ellman's reagent. (n.d.). Wikipedia.
  • Photochemical Hydroxyl Group Abstraction from N-Hydroxypyridine-2(1H)-thione Isolated in a Solid Hydrogen Matrix: Photogeneration of 2-Mercaptopyridine. (2024, November 20). MDPI.
  • UV-vis absorption spectra of 2 in pyridine at varying concentrations:... (n.d.). ResearchGate.
  • Methods for the determination and quantification of the reactive thiol proteome. (n.d.). PMC - NIH.
  • Assessing the completeness of disulfide bond reduction before iodoacetone treatment. (n.d.). Benchchem.
  • Pyridine-2-thione release assay upon reaction of free thiols with... (n.d.). ResearchGate.
  • How to Use Localized Surface Plasmon for Monitoring the Adsorption of Thiol Molecules on Gold Nanoparticles? (2022, January 17). MDPI.
  • Monitoring Thiol-Ligand Exchange on Au Nanoparticle Surfaces. (2018, January 13). ResearchGate.
  • Thiol-Reactive Probe Labeling Protocol. (n.d.). Thermo Fisher Scientific - MX.
  • Protocol for determining protein cysteine thiol redox status using western blot analysis. (2021, June 18).
  • Accurate determination of the thiol-to-metal ratio in metalloproteins by on-line combination of UV-vis spectrophotometry with electrochemistry. (n.d.). ResearchGate.

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Structural Efficacy and Crystallographic Benchmarking of 3-Nitro-2-Pyridyl Sulfide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Npys" Effect: 3-Nitro-2-pyridyl sulfide derivatives (often abbreviated as Npys ) represent a privileged structural motif in medicinal chemistry and peptide synthesis. Unlike their phenyl or non-nitro analogs, these compounds exhibit a unique "Conformational Lock" driven by a non-covalent intramolecular interaction between the nitro group oxygen and the sulfide sulfur (


).

This guide objectively compares the crystallographic and electronic performance of the 3-nitro-2-pyridyl sulfide scaffold against its two primary structural competitors: 2-Nitrophenyl sulfides (carbocyclic analog) and 3-Nitro-2-pyridyl sulfones (oxidized analog).

Key Finding: The 3-nitro-2-pyridyl sulfide scaffold offers superior reactivity for disulfide exchange and nucleophilic substitution (


) compared to alternatives, directly attributed to the specific lattice packing and electronic activation provided by the 

interaction.

Part 1: Comparative Structural Analysis

The Competitors

We evaluate the target scaffold against two standard alternatives used in drug design and synthesis.

FeatureTarget: 3-Nitro-2-pyridyl Sulfide Alt 1: 2-Nitrophenyl Sulfide Alt 2: 3-Nitro-2-pyridyl Sulfone
Core Ring Pyridine (Electron deficient)Benzene (Electron rich/neutral)Pyridine (Electron deficient)
Linker Sulfide (

)
Sulfide (

)
Sulfone (

)
Electronic State Polarizable, Nucleophilic/ElectrophilicLipophilic, NeutralHighly Electrophilic, Rigid
Key Interaction Strong Intramolecular

Weak/No

Steric Repulsion (O vs O)
Conformation Planar / Locked Twisted / FlexibleTwisted / Tetrahedral Geometry
Crystallographic Data & Metrics

The following data summarizes the structural parameters defining the "Conformational Lock." The 3-nitro-2-pyridyl sulfide maintains a near-planar geometry due to the electrostatic attraction between the nitro oxygen and the sulfur atom, a feature absent in the sulfone (due to steric bulk) and weaker in the phenyl analog.

Table 1: Representative Crystallographic Parameters

Parameter3-Nitro-2-pyridyl Sulfide 2-Nitrophenyl Sulfide 3-Nitro-2-pyridyl Sulfone
C-S Bond Length (

)

(Shortened)


C-S-C Bond Angle (

)



Torsion Angle (

)

(Planar)

(Twisted)

(Highly Twisted)

Distance (

)

(Interaction)

(Van der Waals)
N/A (Repulsive)
Lattice Packing

Stacking +

Van der Waals dominatedH-bonding dominated

Interpretation: The shortened


 distance in the target scaffold (significantly less than the sum of Van der Waals radii, 

) indicates a specific non-bonded interaction. This "locks" the sulfur atom into a coplanar orientation with the pyridine ring, maximizing orbital overlap and activating the C-S bond for cleavage during disulfide exchange reactions.

Part 2: Mechanistic Insight (The "Why")

The crystallographic stability and reactivity of 3-nitro-2-pyridyl sulfides are not accidental; they are driven by specific electronic effects.

The Chalcogen Bond

In the crystal lattice, the nitro group at the 3-position acts as a Lewis base (via Oxygen), while the Sulfur atom at the 2-position acts as a Lewis acid (via its


-hole). This creates a Chalcogen Bond .
  • Effect 1 (Rigidity): Reduces entropic penalty during binding events (e.g., in peptide ligation).

  • Effect 2 (Activation): The interaction pulls electron density from the sulfur, making the C-S bond more susceptible to nucleophilic attack (

    
    ) or thiol-disulfide exchange.
    
Visualization of the Conformational Lock

The following diagram illustrates the electronic causality between the structure and its reactivity.

ConformationalLock Nitro 3-Nitro Group (Electron Withdrawing) Interaction S...O Interaction (Electrostatic/Chalcogen) Nitro->Interaction Donates Lone Pair (O) Reactivity Activated C-S Bond (High SnAr Reactivity) Nitro->Reactivity Lowers LUMO Energy Sulfur 2-Sulfide Atom (Polarizable) Sulfur->Interaction Accepts via σ-hole Geometry Planar Conformation (0-15° Torsion) Interaction->Geometry Restricts Rotation Geometry->Reactivity Maximizes Orbital Overlap

Figure 1: Mechanism of the "Conformational Lock" in 3-nitro-2-pyridyl sulfides. The S...O interaction restricts rotation, leading to a planar geometry that enhances reactivity.

Part 3: Experimental Protocols

To verify these structural claims, the following protocols ensure the production of high-quality crystals and the validation of the sulfide scaffold's reactivity.

Synthesis of 3-Nitro-2-Pyridyl Sulfides (SnAr Pathway)

This protocol utilizes the high reactivity of 2-chloro-3-nitropyridine.

  • Reagents: 2-Chloro-3-nitropyridine (1.0 eq), Thiol derivative (e.g., Benzyl mercaptan, 1.1 eq), Triethylamine (1.2 eq), Acetonitrile (Solvent).

  • Procedure:

    • Dissolve 2-chloro-3-nitropyridine in dry acetonitrile at

      
      .
      
    • Add Triethylamine dropwise.

    • Add the Thiol slowly to control the exotherm (reaction is highly energetic due to nitro-activation).

    • Stir at Room Temperature for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Critical Step: Quench with water and extract with DCM. The product often precipitates directly as a yellow solid.

  • Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to avoid sulfide oxidation.

Crystal Growth for XRD

To observe the


 interaction, single crystals must be grown slowly to minimize disorder.
  • Method: Vapor Diffusion.

  • Solvent System: Dissolve 20 mg of the sulfide in minimal Chloroform (solvent). Place in a small vial.

  • Precipitant: Place the small vial inside a larger jar containing Pentane (antisolvent). Cap tightly.

  • Timeline: Allow to stand undisturbed at

    
     for 5–7 days.
    
  • Expected Result: Yellow/Orange prisms or needles.

Reactivity Workflow (Disulfide Ligation)

This workflow demonstrates the utility of the scaffold in peptide chemistry (Npys-Cl activation).

SynthesisWorkflow Start Precursor: 3-Nitro-2-Pyridyl Sulfide Activation Activation: React with SO2Cl2 Start->Activation Chlorination Intermediate Active Species: Npys-Cl (Sulfenyl Chloride) Activation->Intermediate Oxidative Cleavage Coupling Ligation: Add Thiol-Peptide (R-SH) Intermediate->Coupling Nucleophilic Attack Product Final Product: Asymmetric Disulfide (Peptide-S-S-Npys) Coupling->Product Disulfide Exchange

Figure 2: Synthetic workflow for utilizing the 3-nitro-2-pyridyl sulfide scaffold in solid-phase peptide ligation.

References

  • Matsueda, R., et al. (1981). "3-Nitro-2-pyridinesulfenyl group for protection and activation of the thiol function of cysteine." Chemistry Letters.

  • Fukumoto, K., et al. (2015). "3-Nitro-2-pyridinesulfenyl-mediated solid-phase disulfide ligation in the synthesis of disulfide bond-containing cyclic peptides." Organic & Biomolecular Chemistry.

  • Tiekink, E. R. T. (2018). "Crystal structures of two 1,3-thiazolidin-4-one derivatives featuring sulfide and sulfone functional groups." Acta Crystallographica Section E.

  • Bannwarth, W., et al. (2011). "The role of sulfur interactions in crystal architecture: experimental and quantum theoretical studies." CrystEngComm.

  • Silverberg, L. J., et al. (2020).[1] "Crystal structures of the sulfones of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one." Acta Crystallographica Section E.

Sources

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